molecular formula C30H32N4O2S2 B7721802 iHCK-37

iHCK-37

Cat. No.: B7721802
M. Wt: 544.7 g/mol
InChI Key: YBVMBFMOYYGDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IHCK-37 is a useful research compound. Its molecular formula is C30H32N4O2S2 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMBFMOYYGDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

iHCK-37: A Selective Hematopoietic Cell Kinase (HCK) Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Cell Kinase (HCK), a member of the Src family of cytoplasmic tyrosine kinases, is a critical mediator in the signaling pathways of myeloid and B-lymphocyte cell lineages.[1] Its over-activation is implicated in various malignancies, including acute myeloid leukemia (AML) and certain solid tumors, by promoting cell proliferation and survival.[1][2] iHCK-37 (also known as ASN05260065) has emerged as a potent and selective inhibitor of HCK, demonstrating significant anti-neoplastic activity.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its effects on key signaling pathways.

Introduction to HCK and its Role in Cancer

HCK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including receptor tyrosine kinases like EGFR and PDGFR.[1][5] In cancer, deregulated HCK activity contributes to tumor initiation and progression through multiple mechanisms:

  • Activation of Pro-Survival Signaling: HCK activates downstream pathways such as MAPK/ERK, PI3K/AKT, and STAT3, which are crucial for cell proliferation, growth, and survival.[1][5][6]

  • Interaction with Oncogenic Fusion Proteins: HCK can physically associate with oncogenic fusion proteins like BCR/ABL, leading to persistent activation of pro-growth signaling.[1][5]

  • Modulation of the Tumor Microenvironment: HCK is involved in inflammatory signaling, augmenting the release of cytokines like TNFα, IL-1β, and IL-6 from macrophages. This can create a tumor-promoting inflammatory environment.[1][7]

The selective inhibition of HCK therefore presents a promising therapeutic strategy to counteract these oncogenic processes.[1][8]

This compound: A Selective HCK Inhibitor

This compound is a small molecule inhibitor designed to selectively target HCK.[6] Its chemical formula is C30H32N4O2S2 with a molecular weight of 544.73 g/mol .[9]

Mechanism of Action

This compound exerts its anti-neoplastic effects by directly inhibiting the kinase activity of HCK. This leads to the downregulation of key downstream signaling pathways that are often hyperactivated in cancer cells. Specifically, treatment with this compound has been shown to reduce the phosphorylation of ERK and AKT, key components of the MAPK/ERK and PI3K/AKT pathways, respectively.[6][10][11] The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in cell viability in malignant cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory and Anti-Viral Activity of this compound

ParameterValueReference
Ki (HCK) 0.22 µM[3][4]
EC50 (HIV-1 Replication) 12.9 µM[3][4]

Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)

Cell LineCancer TypeGI50 (µM)Reference
HL-60 Acute Promyelocytic Leukemia5.0 - 5.8[3]
KG1a Acute Myeloid Leukemia5.0 - 5.8[3]
U937 Histiocytic Lymphoma5.0 - 5.8[3]
HEL Erythroleukemia9.1 - 19.2[3]
K562 Chronic Myeloid Leukemia9.1 - 19.2[3]
KU-812 Human Leukemia66.5[4]

Signaling Pathways and Experimental Workflows

HCK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of HCK in activating pro-survival pathways and how this compound intervenes.

HCK_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) HCK HCK RTK->HCK Activation PI3K PI3K HCK->PI3K MAPK MAPK/ERK Pathway HCK->MAPK iHCK37 This compound iHCK37->HCK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: HCK signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow start Start: Leukemia Cell Lines treatment Treatment with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-HCK, p-ERK, p-AKT) treatment->western end End: Data Analysis viability->end apoptosis->end western->end

Caption: A typical in vitro experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of leukemia cell lines.

  • Cell Seeding: Seed leukemia cell lines (e.g., KG1a, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO).[12] A typical treatment duration is 48 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value can be determined by plotting cell viability against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.[13]

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of HCK and its downstream targets.

  • Cell Lysis: After treatment with this compound for a specified time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HCK, HCK, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chemotaxis Assay (Transwell Assay)

This protocol assesses the impact of this compound on cancer cell migration.[11]

  • Cell Pretreatment: Pre-treat leukemia cells (e.g., KG1a, U937) with this compound (e.g., 3, 6, 9 µM) or vehicle for 48 hours.[11]

  • Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.[11]

  • Cell Seeding: Seed the pre-treated cells in the upper chamber in serum-free medium.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 4-24 hours).

  • Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Conclusion

This compound is a valuable research tool for investigating the role of HCK in cancer and other diseases. Its selectivity and potent inhibitory activity make it a strong candidate for further pre-clinical and clinical development.[8][10] The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of HCK inhibition. The ability of this compound to modulate key oncogenic signaling pathways highlights its promise as a targeted therapy, particularly in hematological malignancies.[6][10]

References

The Role of iHCK-37 in Inhibiting HIV-1 Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a global health challenge, necessitating the exploration of novel therapeutic targets. One such target is the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases. Hck is implicated in HIV-1 pathogenesis through its interaction with the viral accessory protein Nef, which promotes viral replication and infectivity.[1][2] This document provides a detailed overview of iHCK-37, a potent and specific Hck inhibitor, and its role in blocking HIV-1 replication. We present quantitative data on its inhibitory activity, delineate its mechanism of action through key signaling pathways, and provide representative experimental protocols for its evaluation.

Quantitative Analysis of this compound Inhibitory Activity

This compound (also known as ASN05260065) has been identified as a specific inhibitor of Hck, demonstrating efficacy in blocking HIV-1 replication.[3] The key quantitative metrics for its activity are summarized below.

ParameterDescriptionValueReference
Ki Inhibitory constant against Hck0.22 µM[3]
EC50 Half-maximal effective concentration for blocking HIV-1 viral replication12.9 µM[3]

Mechanism of Action: Hck-Mediated Signaling in HIV-1 Replication

The HIV-1 accessory protein Nef is critical for viral pathogenesis and enhances the infectivity of progeny viruses.[2] Nef lacks its own catalytic activity and functions by hijacking host cell signaling pathways. A key interaction is its binding to and subsequent activation of Hck.[1][2] Activated Hck, in turn, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are known to be involved in cell survival, proliferation, and processes that can support viral replication.[4][5][6]

This compound exerts its anti-HIV-1 effect by directly inhibiting Hck. This inhibition prevents the phosphorylation and activation of downstream effectors like AKT and ERK, thereby disrupting the cellular environment conducive to viral replication.[4][5][7]

HIV1_HCK_Pathway cluster_virus HIV-1 Components cluster_host Host Cell Signaling cluster_inhibitor Inhibitor Nef HIV-1 Nef HCK Hck Nef->HCK Activates Replication Viral Replication PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK AKT AKT PI3K->AKT AKT->Replication Promotes ERK ERK MAPK->ERK ERK->Replication Promotes iHCK37 This compound iHCK37->HCK Inhibits

Caption: HIV-1 Nef activates Hck, promoting replication via PI3K/AKT and MAPK/ERK pathways, which this compound inhibits.

Experimental Protocols

This section details key methodologies for assessing the anti-HIV-1 activity of this compound.

Protocol for HIV-1 Replication Inhibition Assay

This protocol describes a standard method for quantifying the inhibition of HIV-1 replication in a cell culture model by measuring the viral p24 antigen.

Objective: To determine the EC50 value of this compound against HIV-1.

Materials:

  • CEM-GXR T-cell line (or other susceptible cell lines like TZM-bl).

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).

  • This compound compound.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

  • CO2 incubator (37°C, 5% CO2).

Methodology:

  • Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as an untreated virus control and wells with cells only as a negative control.

  • Infection: Add 50 µL of HIV-1 stock (at a pre-determined dilution to ensure measurable infection) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[8][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Western Blot Analysis of Pathway Inhibition

This protocol is for verifying that this compound inhibits the Hck-mediated signaling pathway by assessing the phosphorylation status of downstream proteins ERK and AKT.

Objective: To confirm the downregulation of p-ERK and p-AKT in response to this compound treatment.

Materials:

  • Leukemia cell lines with high Hck expression (e.g., KG1a, U937).[6]

  • This compound compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-p-HCK, anti-HCK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Methodology:

  • Cell Treatment: Culture KG1a or U937 cells and treat with varying concentrations of this compound (e.g., 3-9 µM) for 24-48 hours.[3][6] Include an untreated control.

  • Cell Lysis: Harvest and wash the cells, then lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (p-HCK, p-ERK, p-AKT, and total proteins) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[5]

Experimental and Analytical Workflow

The overall process for evaluating a potential HIV-1 inhibitor like this compound involves a logical flow from initial screening to mechanism confirmation.

Experimental_Workflow A 1. Cell Culture (e.g., CEM T-cells) B 2. Compound Treatment (Serial dilutions of this compound) A->B C 3. HIV-1 Infection B->C D 4. Incubation (6-7 days at 37°C) C->D E 5. Supernatant Analysis (p24 Antigen ELISA) D->E F 6. Data Analysis (Calculate EC50) E->F G 7. Mechanism Study (Western Blot for p-AKT, p-ERK) F->G If Active H 8. Conclusion (Confirm Pathway Inhibition) G->H

Caption: Workflow for testing this compound: from cell-based HIV-1 inhibition assays to mechanism of action studies.

Conclusion

This compound is a specific inhibitor of Hematopoietic Cell Kinase that effectively blocks HIV-1 replication with an EC50 of 12.9 µM.[3] Its mechanism of action is rooted in the disruption of the HIV-1 Nef-Hck interaction, which is crucial for the activation of pro-viral signaling pathways such as PI3K/AKT and MAPK/ERK.[1][2][4][5] By inhibiting Hck, this compound prevents the downstream signaling required for efficient viral replication. The data and protocols presented herein establish Hck as a viable therapeutic target for HIV-1 and position this compound as a promising lead compound for the development of novel anti-retroviral agents.

References

The Impact of iHCK-37 on the MAPK/ERK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), on the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This document outlines the mechanism of action, presents quantitative data from relevant studies, details experimental protocols for assessing the compound's effects, and provides visual representations of the signaling cascade and experimental workflows.

Introduction: this compound and the MAPK/ERK Signaling Pathway

Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases, predominantly expressed in hematopoietic cells.[1] HCK is implicated in various cellular processes, including proliferation, differentiation, and survival.[2] In the context of hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), HCK is often overexpressed and contributes to the oncogenic process.[3]

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, and differentiation.[3][4] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[5]

This compound (also known as ASN05260065) is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[6] Research has demonstrated that this compound exerts its anti-neoplastic activity by, at least in part, downregulating the MAPK/ERK signaling pathway.[2][3] This guide will delve into the specifics of this interaction.

Mechanism of Action: this compound's Inhibition of MAPK/ERK Signaling

This compound functions as a selective inhibitor of HCK. By binding to HCK, it prevents its activation and downstream signaling. One of the key pathways affected by HCK inhibition is the MAPK/ERK cascade. The inhibition of HCK by this compound leads to a reduction in the phosphorylation of ERK (p-ERK), a critical step in the activation of this pathway.[6][7] This deactivation of the MAPK/ERK pathway contributes to the anti-leukemic effects of this compound, which include reduced cell viability, cell cycle arrest, and induction of apoptosis.[3]

The inhibitory effect of this compound on the MAPK/ERK pathway has been observed in various leukemia cell lines, demonstrating a dose-dependent reduction in the levels of phosphorylated ERK.[6]

This compound's Inhibitory Effect on the MAPK/ERK Pathway iHCK37 This compound HCK HCK iHCK37->HCK Ras Ras HCK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation, Survival pERK->Proliferation

Caption: this compound inhibits HCK, leading to the downregulation of the MAPK/ERK signaling pathway.

Quantitative Data: Efficacy of this compound

The anti-proliferative activity and the inhibitory effect of this compound on the MAPK/ERK pathway have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeGI50 (µM)Reference
HL-60Acute Promyelocytic Leukemia5.0 - 5.8[6]
KG1aAcute Myeloid Leukemia5.0 - 5.8[6]
U937Histiocytic Lymphoma5.0 - 5.8[6]
HELErythroleukemia9.1 - 19.2[6]
K562Chronic Myeloid Leukemia9.1 - 19.2[6]

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Effect of this compound on ERK Phosphorylation in Leukemia Cell Lines
Cell LineThis compound Concentration (µM)Duration of TreatmentReduction in p-ERK LevelsReference
KG1a348 hoursDose-dependent decrease[6]
KG1a648 hoursDose-dependent decrease[7]
KG1a948 hoursDose-dependent decrease[6]
U937648 hoursObserved reduction[7]
K5623 - 9Not SpecifiedObserved decrease[6]

Note: While studies confirm a dose-dependent decrease in p-ERK, specific percentage inhibition values at each concentration are not consistently reported in the publicly available literature. The data indicates a clear trend of reduced ERK phosphorylation with increasing concentrations of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on the MAPK/ERK signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of leukemia cell lines.[3]

Materials:

  • Leukemia cell lines (e.g., KG1a, HL-60)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48 hours.[3]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation & Solubilization cluster_2 Data Acquisition & Analysis A Seed cells in 96-well plate B Treat with this compound (48 hours) A->B C Add MTT solution (3-4 hours) B->C D Add DMSO to dissolve formazan C->D E Read absorbance (570 nm) D->E F Calculate cell viability E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blotting for ERK Phosphorylation

This protocol is used to detect the levels of total ERK and phosphorylated ERK (p-ERK) in cells treated with this compound.[3][8]

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify band intensities using software like ImageJ and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH).[3]

Western Blot Workflow for p-ERK cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell treatment with this compound B Cell lysis & protein quantification A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation (p-ERK, ERK) E->F G Secondary antibody incubation F->G H Signal detection (ECL) G->H I Band quantification H->I

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of leukemia cells.[3]

Materials:

  • Leukemia cell lines

  • This compound

  • PBS (Phosphate-buffered saline)

  • Ethanol (70%, cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 48 hours.[3]

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells to remove ethanol and resuspend in PBS.

  • Treat with RNase A to degrade RNA.

  • Stain the cells with Propidium Iodide.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow cluster_0 Cell Preparation cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis A Treat cells with This compound (48h) B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D RNase A treatment C->D E Stain with Propidium Iodide D->E F Analyze on flow cytometer E->F G Quantify cell cycle phases F->G

References

The Impact of iHCK-37 on Hematopoietic Stem Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current understanding of iHCK-37, a novel inhibitor of Hematopoietic Cell Kinase (HCK), and its impact on hematopoietic stem cells (HSCs). The focus is on its potential as a therapeutic agent, particularly in the context of myeloid malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). This paper summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The available data suggests that this compound exhibits selective anti-neoplastic activity against malignant hematopoietic cells while sparing their normal counterparts, primarily through the inhibition of the MAPK/ERK and PI3K/AKT signaling pathways.

Introduction

Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases and is predominantly expressed in hematopoietic cells.[1] Its overexpression has been implicated in the pathogenesis of myeloid neoplasms, including MDS and AML, making it a promising target for therapeutic intervention.[2][3] this compound is a novel, selective inhibitor of HCK that has been investigated for its potential to target malignant hematopoietic stem and progenitor cells.[2][3][4] This whitepaper consolidates the preclinical findings on this compound, focusing on its mechanism of action and its differential effects on normal and malignant hematopoietic cells.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting HCK, which in turn modulates key downstream signaling pathways crucial for cell survival, proliferation, and migration.

Inhibition of Pro-Survival Signaling Pathways

Preclinical studies have consistently demonstrated that this compound treatment leads to a reduction in the activation of two major oncogenic signaling pathways:

  • MAPK/ERK Pathway: This pathway is critical for cell proliferation. This compound has been shown to decrease the phosphorylation of ERK, a key component of this pathway, in leukemia cell lines and in vivo in leukemic mouse models.[2][3] This inhibition likely contributes to the observed cell-cycle arrest in the G2/M phase in leukemia cells.[3]

  • PI3K/AKT Pathway: This pathway is a central regulator of cell survival and apoptosis. This compound treatment reduces the phosphorylation of AKT.[2][3] The downstream consequences of PI3K/AKT inhibition by this compound include an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL.[2][3]

Modulation of the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling axis is vital for the homing and retention of hematopoietic stem cells within the bone marrow niche.[4][5] this compound has been shown to interfere with this axis, leading to:

  • Reduced Chemotaxis: this compound significantly reduces the migration of leukemic cells towards a CXCL12 gradient.[4][5]

  • Decreased Actin Polymerization: The inhibitor also leads to a significant reduction in actin polymerization in leukemic cells following CXCL12 stimulation, which is essential for cell motility.[4][5]

By disrupting the interaction of leukemic cells with the protective bone marrow microenvironment, this compound may increase their sensitivity to therapeutic agents.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Leukemic Cell Lines

Cell LineTreatmentDosageEffectReference
KG1a, HL-60, HEL, K562This compound5 µMAdditive effects on reducing cell viability and increasing cell death when combined with 5-Azacytidine (1 µM) or Cytarabine (1 µM).[1]
KG1aThis compound3, 6, 9 µMSignificant reduction in CXCL12-induced chemotaxis (average 2.9% migration with this compound vs. 21.2% in vehicle-treated cells).[4][5]
U937This compound3, 6, 9 µMSignificant reduction in CXCL12-induced chemotaxis (average 2.0% migration with this compound vs. 33.3% in vehicle-treated cells).[4][5]
KG1aThis compoundNot specifiedReduction in actin polymerization (0.95-fold with this compound vs. 3.36-fold in untreated cells) 30s after CXCL12 induction.[4][5]
U937This compoundNot specifiedReduction in actin polymerization (3.12-fold with this compound vs. 4.52-fold in untreated cells) 30s after CXCL12 induction.[4][5]

Table 2: In Vivo Effects of this compound in a Leukemic Mouse Model

ParameterTreatmentEffectReference
ERK and AKT phosphorylation in bone marrow cellsThis compoundDecreased phosphorylation compared to vehicle-treated mice.[3]
Peripheral blood leukocyte numbersThis compoundSignificant decrease after 2 days of treatment.[3]

Table 3: Differential Effect of this compound on Malignant vs. Normal Hematopoietic Cells

Cell TypeTreatmentEffectReference
MDS and AML CD34-positive cells (in a 3D co-culture system)This compoundReduced cell numbers.[2][3]
Normal CD34-positive cells (in a 3D co-culture system)This compoundDid not affect cell numbers.[2][3]
Normal peripheral blood mononuclear cellsThis compoundMinor change in cell survival.[1]

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are not fully available in the referenced literature. The descriptions below are based on the methodologies mentioned in the publications.

Cell Viability and Apoptosis Assays
  • Objective: To determine the effect of this compound on the survival and induction of apoptosis in leukemia cell lines.

  • Methodology: Leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) were treated with this compound alone or in combination with other drugs like 5-Azacytidine or Cytarabine. Cell viability was likely assessed using assays such as MTT or trypan blue exclusion. Cell death and apoptosis were likely measured by flow cytometry using annexin V and propidium iodide staining.[1]

Western Blotting for Signaling Protein Phosphorylation
  • Objective: To quantify the activation state of key signaling pathways (MAPK/ERK and PI3K/AKT).

  • Methodology: Leukemia cells or bone marrow cells from treated mice were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of ERK and AKT. Secondary antibodies conjugated to a detectable marker were used for visualization and quantification.[2][3]

Transwell Migration Assay
  • Objective: To assess the effect of this compound on the chemotactic response of leukemic cells to CXCL12.

  • Methodology: Leukemic cells (e.g., KG1a, U937) were pretreated with different concentrations of this compound. The cells were then placed in the upper chamber of a Transwell insert, with CXCL12 added to the lower chamber as a chemoattractant. After a defined incubation period, the number of cells that migrated to the lower chamber was quantified.[4][5]

Actin Polymerization Assay
  • Objective: To measure the effect of this compound on CXCL12-induced actin polymerization.

  • Methodology: Leukemic cells were pretreated with this compound and then stimulated with CXCL12. At different time points, the cells were fixed, permeabilized, and stained with fluorescently labeled phalloidin, which binds to F-actin. The amount of F-actin was then quantified, likely using flow cytometry.[4][5]

In Vivo Leukemia Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound.

  • Methodology: A leukemic mouse model was used. After leukemia induction, mice were treated with this compound or a vehicle control. The effects of the treatment were assessed by monitoring peripheral blood leukocyte counts and by analyzing the phosphorylation status of ERK and AKT in bone marrow cells at the end of the study.[3]

Visualizations

Signaling Pathways Modulated by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 HCK HCK CXCR4->HCK Activates PI3K PI3K HCK->PI3K MAPK_pathway MAPK Pathway (RAS/RAF/MEK) HCK->MAPK_pathway Actin Actin Polymerization HCK->Actin iHCK37 This compound iHCK37->HCK Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation BCL_XL BCL-XL pAKT->BCL_XL Inhibits BAX BAX pAKT->BAX Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation ERK ERK MAPK_pathway->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation Migration Cell Migration Actin->Migration Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits BAX->Apoptosis Promotes CXCL12 CXCL12 CXCL12->CXCR4 Binds G cluster_invitro In Vitro / Ex Vivo Studies cluster_assays Functional Assays cluster_invivo In Vivo Studies cell_lines Leukemic Cell Lines (e.g., KG1a, U937) treatment Treat with this compound (± other drugs) cell_lines->treatment primary_cells Primary Patient Cells (MDS/AML CD34+) primary_cells->treatment normal_cells Normal HSCs (CD34+) normal_cells->treatment viability Viability & Apoptosis Assays treatment->viability migration Chemotaxis Assays (Transwell) treatment->migration signaling Western Blot (p-ERK, p-AKT) treatment->signaling evaluation Evaluate Therapeutic Potential (Efficacy & Selectivity) viability->evaluation migration->evaluation signaling->evaluation mouse_model Leukemic Mouse Model in_vivo_treatment Treat with this compound mouse_model->in_vivo_treatment monitoring Monitor Leukocyte Counts in_vivo_treatment->monitoring analysis Analyze Bone Marrow (p-ERK, p-AKT) in_vivo_treatment->analysis monitoring->evaluation analysis->evaluation

References

A Technical Guide to the Antineoplastic Activity of iHCK-37

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK). HCK, a member of the Src family of tyrosine kinases, is overexpressed in various hematological neoplasms, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling.[1][2][3] this compound demonstrates significant antineoplastic activity by selectively targeting malignant cells, reducing cell viability, inducing apoptosis, and causing cell cycle arrest. Its mechanism of action involves the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][2][3] This guide consolidates the available preclinical data, details the experimental methodologies used for its evaluation, and visualizes its mechanism and experimental workflows.

Mechanism of Action

This compound functions as a potent and specific inhibitor of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[4][5] In leukemia, the overexpression of HCK contributes to malignant cell viability and survival.[2][3] By inhibiting HCK, this compound effectively abrogates downstream signaling through two major oncogenic pathways: PI3K/AKT and MAPK/ERK.[1][2][6] This disruption leads to a decrease in the phosphorylation of key proteins like AKT and ERK, which are critical for cell growth, proliferation, and differentiation.[2][4][6] The inhibition of these pathways ultimately promotes apoptosis by increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins such as BCL-XL.[1][2]

iHCK-37_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCK HCK PI3K PI3K HCK->PI3K MAPK MAPK/ERK Pathway HCK->MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P BCL_XL BCL-XL pAKT->BCL_XL Proliferation Cell Proliferation & Survival pAKT->Proliferation ERK ERK MAPK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation Apoptosis Apoptosis BCL_XL->Apoptosis BAX BAX BAX->Apoptosis iHCK37 This compound iHCK37->HCK

Caption: this compound inhibits HCK, blocking PI3K/AKT and MAPK/ERK pathways.

In Vitro Antineoplastic Activity

This compound exhibits potent antiproliferative activity across a range of leukemia cell lines. Its efficacy is demonstrated by significant reductions in cell viability and induction of cell death.

Cell Viability Inhibition

The compound effectively reduces the growth of both Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) cell lines in a dose-dependent manner.[4] The 50% growth inhibition (GI50) values after 24 hours of treatment are summarized below.

Cell LineCancer TypeGI50 (µM)
HL-60AML5.0 - 5.8
KG1aAML5.0 - 5.8
U937AML5.0 - 5.8
HELCML9.1 - 19.2
K562CML9.1 - 19.2
Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines. Data sourced from MedchemExpress.[4]
Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound leads to a significant increase in apoptosis (programmed cell death) compared to untreated cells.[2] Furthermore, it promotes cell-cycle arrest, primarily in the G2/M phase, which is likely mediated through the inhibition of the MAPK/ERK pathway.[2] Combination treatments with standard chemotherapy agents like 5-Azacytidine or Cytarabine show additive effects, enhancing the reduction in cell viability and the induction of apoptosis.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to assess the antineoplastic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) in 96-well plates at a specified density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 5 µM) or vehicle control (DMSO) and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound & Incubate (48h) A->B C 3. Add MTT Reagent & Incubate (3-4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (Plate Reader) D->E F 6. Analyze Data (% Viability) E->F

Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with this compound (e.g., 5 µM) or vehicle control for 48 hours as described previously.[7]

  • Cell Harvesting: Collect the cells by centrifugation and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V detects externalized phosphatidylserine in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation: Culture and treat cells with this compound or vehicle control for 48 hours.[7]

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining buffer (e.g., Pipes buffer) containing Propidium Iodide (PI) and RNase I.[7] RNase I is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Analysis: Generate a histogram of DNA content and use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow A 1. Culture & Treat Cells (e.g., 48h with this compound) B 2. Harvest & Wash Cells A->B C 3. Stain Cells (Annexin V/PI or PI alone) B->C D 4. Incubate (Dark, 15 min) C->D E 5. Acquire Data (Flow Cytometer) D->E F 6. Analyze Data (Apoptosis % or Cell Cycle Phase %) E->F

Caption: General workflow for flow cytometry-based assays.

Conclusion and Future Directions

The preclinical data strongly support the antineoplastic activity of this compound in hematological malignancies. Its targeted inhibition of HCK and subsequent downregulation of the PI3K/AKT and MAPK/ERK pathways provide a clear mechanism for its efficacy. Notably, this compound shows selective killing of malignant cells while having minimal effects on normal cells, suggesting a favorable therapeutic window.[1][2] The additive effects observed when combined with standard chemotherapies further highlight its potential as part of a combination treatment regimen for AML and MDS.[1][2] Future research should focus on comprehensive in vivo studies to evaluate its safety, pharmacokinetics, and efficacy in xenograft models, paving the way for potential clinical investigation.

References

iHCK-37: A Technical Guide to its Potential in Chronic Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), and its emerging role in Chronic Myeloid Leukemia (CML) research. This document synthesizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways to support further investigation into this compound as a potential therapeutic agent for CML.

Core Concepts and Mechanism of Action

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) targeting BCR-ABL are the standard of care, resistance and relapse remain significant clinical challenges.

Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor protein tyrosine kinases, has been identified as a critical downstream effector of BCR-ABL signaling. High expression and activity of HCK are observed in CML patients, and it plays a crucial role in the survival and proliferation of leukemic cells.[1] this compound is a specific inhibitor of HCK, demonstrating a potential therapeutic window for targeting CML cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound in CML and other leukemia cell lines.

Parameter Value Cell Line(s) Reference
Ki (Kinase Inhibitory Constant) 0.22 µM-[2][3]
GI50 (Growth Inhibition 50%) 9.1-19.2 µMHEL and K562 (CML)[2]
GI50 (Growth Inhibition 50%) 5.0-5.8 µMHL60, KG1a, and U937 (AML)[2]

Table 1: In vitro potency and antiproliferative activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

HCK Signaling in CML and the Impact of this compound

HCK_Signaling_in_CML cluster_upstream Upstream Activation cluster_core Core HCK Signaling cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes BCR-ABL BCR-ABL HCK HCK BCR-ABL->HCK STAT5 STAT5 HCK->STAT5 PI3K PI3K HCK->PI3K MAPK_ERK MAPK/ERK HCK->MAPK_ERK iHCK37 This compound iHCK37->HCK Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK_ERK->Proliferation

Caption: HCK signaling cascade in CML and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow start Start: CML Cell Culture (e.g., K562) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-HCK, p-AKT, p-ERK) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis end Conclusion on In Vitro Efficacy data_analysis->end

Caption: A typical workflow for assessing the in vitro effects of this compound on CML cells.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the efficacy of this compound. These are based on standard laboratory procedures and information gathered from preclinical studies.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of CML cell lines, such as K562.

Materials:

  • K562 CML cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation with Compound: Incubate the cells with this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value can be determined by plotting cell viability against the log of the this compound concentration.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of HCK, AKT, and ERK in CML cells following treatment with this compound.

Materials:

  • K562 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-HCK, anti-HCK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat K562 cells with various concentrations of this compound for a specified time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo CML Xenograft Model (General Protocol)

This is a general protocol for establishing a CML xenograft model in mice to evaluate the in vivo efficacy of this compound. Specific parameters such as mouse strain, cell number, and this compound dosage and administration route would require optimization.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • K562 cells

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest K562 cells during the exponential growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject approximately 5-10 x 10⁶ K562 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound presents a promising targeted therapeutic strategy for Chronic Myeloid Leukemia by specifically inhibiting HCK, a key downstream effector of the oncogenic BCR-ABL protein. The preclinical data indicate its potential to inhibit the proliferation of CML cells by downregulating critical survival and proliferation pathways, including PI3K/AKT and MAPK/ERK. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to further investigate and validate the therapeutic potential of this compound in CML. Further in vivo studies in CML models are warranted to fully elucidate its efficacy and safety profile.

References

The Hematopoietic Cell Kinase Inhibitor iHCK-37: A Promising Therapeutic Agent for Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the effects of iHCK-37, a novel inhibitor of Hematopoietic Cell Kinase (HCK), on cell viability and apoptosis in leukemia cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HCK in hematological malignancies.

Core Findings: this compound's Impact on Leukemia Cells

This compound has demonstrated significant anti-neoplastic activity in various leukemia cell lines.[1][2] It effectively reduces cell viability and induces apoptosis, suggesting its potential as a targeted therapy for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][3] Notably, this compound appears to selectively target malignant cells, showing minimal effects on the apoptosis and survival rate of normal cells.[1][3]

Quantitative Analysis of Cell Viability

This compound exhibits potent anti-proliferative activity across a range of leukemia cell lines. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell LineTypeGI50/IC50 (µM)Duration (hours)Reference
HL-60Acute Promyelocytic Leukemia (APL)0.5 - 5.824 - 48[4][5]
KG1aAcute Myeloid Leukemia (AML)2.0 - 5.824 - 48[4][5]
U937Histiocytic Lymphoma (AML model)0.3 - 5.824 - 48[4][5]
OCI-AML3Acute Myeloid Leukemia (AML)4.248[5]
MOLM13Acute Myeloid Leukemia (AML)8.548[5]
HELErythroleukemia5.0 - 9.124 - 48[4][5]
K562Chronic Myeloid Leukemia (CML)9.1 - 19.224 - 48[4][5]
JurkatAcute T-cell Leukemia (ALL)3.948[5]
RS4;11Acute Lymphoblastic Leukemia (ALL)2.148[5]

Treatment with 5 µM this compound for 48 hours significantly reduced the viability of KG1a, HL-60, HEL, and K562 cell lines.[1][6] This effect was further enhanced when this compound was used in combination with standard chemotherapy drugs like 5-Azacytidine or Cytarabine.[1]

Induction of Apoptosis

This compound treatment has been shown to significantly increase apoptosis in leukemia cells.[1] This pro-apoptotic effect is mediated through the modulation of key regulatory proteins. Specifically, this compound treatment leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL and caspase-3 levels.[1][6]

Signaling Pathways Modulated by this compound

The anti-leukemic effects of this compound are primarily attributed to its ability to inhibit the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival in many cancers, including AML.[1]

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway cluster_2 Apoptotic Regulation iHCK37 This compound HCK HCK iHCK37->HCK Inhibition pERK p-ERK HCK->pERK pAKT p-AKT HCK->pAKT ERK ERK pERK->ERK Dephosphorylation GrowthArrest Cell Cycle Arrest (G2/M) ERK->GrowthArrest AKT AKT pAKT->AKT Dephosphorylation Apoptosis Apoptosis AKT->Apoptosis BAX BAX (Pro-apoptotic) AKT->BAX BCLXL BCL-XL (Anti-apoptotic) AKT->BCLXL Downregulation Caspase3 Caspase-3 AKT->Caspase3 Downregulation BAX->Apoptosis BCLXL->Apoptosis Inhibition Caspase3->Apoptosis G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Leukemia Cell Culture treat Treat with this compound (or Vehicle Control) start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic & Viable Cells flow->results

References

Exploring the On-Target Malignant Cell Killing Activity of iHCK-37: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, and its on-target efficacy in killing malignant cells. Hematopoietic Cell Kinase, a member of the Src family of tyrosine kinases, is frequently overexpressed in hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1][2] this compound has demonstrated significant anti-neoplastic activity, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for its evaluation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

On-Target Malignant Cell Killing Activity of this compound

This compound is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[4] Its primary on-target activity involves the direct inhibition of HCK, which is crucial for the proliferation and survival of certain cancer cells.[2][5]

As a Single Agent: Treatment with this compound has been shown to reduce the viability of leukemia cells and promote cell-cycle arrest in the G2/M phase.[3] The inhibitor also induces apoptosis in malignant cells.[3] Notably, this compound demonstrates selective efficacy, reducing the number of CD34-positive cells from MDS and AML patients while not affecting normal CD34-positive cells.[1][3]

In Combination Therapy: The anti-neoplastic activity of this compound is enhanced when used in combination with standard chemotherapy drugs such as 5-Azacytidine and Cytarabine.[3][6] This combination therapy has an additive effect on reducing the viability and increasing the death of leukemia cell lines.[3][6]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeGI50 (μM)
HL-60Acute Promyelocytic Leukemia5.0 - 5.8
KG1aAcute Myeloid Leukemia5.0 - 5.8
U937Histiocytic Lymphoma5.0 - 5.8
HELErythroleukemia9.1 - 19.2
K562Chronic Myeloid Leukemia9.1 - 19.2
Data sourced from MedchemExpress.[4]
Table 2: Effects of this compound on Cell Viability and Apoptosis in Leukemia Cell Lines
Cell LineTreatment (48h)Reduction in Cell ViabilityIncrease in Apoptosis
KG1aThis compound (5 µM)SignificantSignificant
HL-60This compound (5 µM)SignificantSignificant
HELThis compound (5 µM)SignificantSignificant
K562This compound (5 µM)SignificantSignificant
KG1aThis compound (5 µM) + 5-Azacytidine (1 µM)Additive EffectAdditive Effect
HL-60This compound (5 µM) + 5-Azacytidine (1 µM)Additive EffectAdditive Effect
HELThis compound (5 µM) + 5-Azacytidine (1 µM)Additive EffectAdditive Effect
K562This compound (5 µM) + 5-Azacytidine (1 µM)Additive EffectAdditive Effect
KG1aThis compound (5 µM) + Cytarabine (1 µM)Additive EffectAdditive Effect
HL-60This compound (5 µM) + Cytarabine (1 µM)Additive EffectAdditive Effect
HELThis compound (5 µM) + Cytarabine (1 µM)Additive EffectAdditive Effect
K562This compound (5 µM) + Cytarabine (1 µM)Additive EffectAdditive Effect
Qualitative summary based on findings reported in "Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia" and associated diagrams.[3][6]

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-leukemic effects by modulating key oncogenic signaling pathways. The inhibition of HCK by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival in AML blasts.[3][7][8] This disruption of signaling leads to cell cycle arrest and the induction of apoptosis, evidenced by increased levels of BAX and decreased levels of BCL-XL and caspase-3.[1][3]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HCK HCK PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK iHCK37 This compound iHCK37->HCK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK MAPK->ERK ERK->Proliferation Promotes G cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis CellLines Leukemia Cell Lines (KG1a, HL-60, HEL, K562) Viability Cell Viability Assay (MTT) CellLines->Viability Apoptosis Apoptosis Assay (Annexin V) CellLines->Apoptosis CellCycle Cell Cycle Analysis CellLines->CellCycle PrimaryCells Primary CD34+ Cells (AML/MDS Patients) Viability->PrimaryCells CoCulture 3D Co-Culture System PrimaryCells->CoCulture MouseModel Leukemic Mouse Model (hCG-PML-RARα transgenic) CoCulture->MouseModel Treatment This compound Treatment MouseModel->Treatment Analysis Analysis of Leukocyte Count & Protein Phosphorylation Treatment->Analysis

References

Methodological & Application

Determining the GI50 of iHCK-37 in AML cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Determining the 50% Growth Inhibition (GI50) of iHCK-37 in Acute Myeloid Leukemia (AML) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic target in AML is the Hematopoietic Cell Kinase (HCK), a member of the SRC family of cytoplasmic tyrosine kinases.[1] HCK is often overexpressed in AML patient cells and is implicated in leukemogenesis, making it a key molecule for targeted drug development.[2][3][4][5]

This compound is a novel and selective pharmacological inhibitor of HCK.[6] It has demonstrated potent anti-neoplastic activity in leukemia cells by reducing cell viability and promoting cell-cycle arrest and apoptosis.[2] This document provides detailed application notes and a comprehensive protocol for determining the 50% Growth Inhibition (GI50) of this compound in various AML cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action of this compound in AML

HCK is a crucial node in several oncogenic signaling pathways. In AML, its activation contributes to uncontrolled cell proliferation and survival. This compound exerts its anti-leukemic effects by selectively binding to and inhibiting HCK, which in turn downregulates key downstream signaling cascades. Notably, inhibition of HCK by this compound leads to reduced phosphorylation and activation of the PI3K/AKT and MAPK/ERK pathways.[2][3][4] This disruption of pro-survival signaling culminates in decreased cell proliferation and the induction of apoptosis, characterized by an increased BAX to BCL-XL protein expression ratio.[2][3]

G cluster_0 Upstream Signaling cluster_1 HCK and Downstream Pathways cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., CXCR4) HCK HCK RTK->HCK Activates PI3K PI3K HCK->PI3K MAPK MAPK/ERK HCK->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK MAPK->ERK ERK->Proliferation iHCK37 This compound iHCK37->HCK Inhibits

Caption: this compound inhibits HCK, blocking PI3K/AKT and MAPK/ERK signaling to reduce AML cell survival.

Summary of this compound GI50 Data in AML Cell Lines

The anti-proliferative activity of this compound has been quantified across several AML cell lines. The GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. The data below is compiled from published studies.

Cell LineAML Subtype/CharacteristicGI50 (µM)Citation(s)
HL-60 Acute Promyelocytic Leukemia0.5 - 5.8[5][7]
KG1a Myeloblast / CD34+2.0 - 5.8[5][7]
U937 Histiocytic Lymphoma / Monocytic0.3 - 5.8[5][7]
OCI-AML3 Acute Myeloid Leukemia4.2[5]
MOLM-13 Acute Myeloid Leukemia8.5[5]

Note: GI50 values can vary based on experimental conditions such as incubation time, cell density, and assay method.

Protocol: GI50 Determination in AML Cell Lines

This protocol provides a step-by-step method for determining the GI50 of this compound using a standard resazurin-based cell viability assay. The principle relies on measuring the reduction in cell growth relative to an untreated control and a time-zero control.[8][9]

Experimental Workflow

G A 1. Maintain AML Cell Culture (e.g., KG1a, HL-60) C 3. Seed Cells in 96-Well Plates (Two identical plates) A->C B 2. Prepare this compound Serial Dilutions E 5. Treatment Plate: Add this compound Dilutions & Vehicle Control B->E D 4. Time-Zero (T0) Plate: Add Resazurin & Read Fluorescence Immediately C->D C->E I 9. Data Analysis: Calculate Growth Inhibition D->I T0 Reading F 6. Incubate Treatment Plate (e.g., 48-72 hours) E->F G 7. Add Resazurin to Treatment Plate F->G H 8. Incubate (2-4 hours) & Read Fluorescence G->H H->I Treatment Readings J 10. Determine GI50 Value (Non-linear Regression) I->J

Caption: Workflow for determining the GI50 value of this compound in AML cell lines.

Materials and Reagents
  • AML Cell Lines: HL-60 (ATCC® CCL-240™), KG1a (ATCC® CCL-246.1™), U937 (ATCC® CRL-1593.2™)

  • Cell Culture Medium: RPMI-1640, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Compound: (e.g., MedChemExpress, Cat. No. HY-111565)

  • Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Assay Reagent: Resazurin sodium salt (e.g., Sigma-Aldrich, Cat. No. R7017) or a commercial viability reagent (e.g., PrestoBlue™, CellTiter-Blue®).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates (clear bottom, black or white walls recommended for fluorescence).

    • Multichannel pipette.

    • Humidified incubator (37°C, 5% CO₂).

    • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Detailed Protocol

Step 1: Cell Culture and Maintenance

  • Culture AML cell lines in suspension according to supplier recommendations in a humidified incubator.

  • Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the experiment.

  • Perform a cell count using a hemocytometer or automated cell counter. Centrifuge cells and resuspend in fresh medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL for a final concentration of 1 x 10⁴ cells/well in 50 µL).

Step 2: Preparation of this compound Solutions

  • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.

  • On the day of the experiment, create a serial dilution series from the stock solution. First, dilute the 10 mM stock to a top working concentration (e.g., 200 µM) in cell culture medium.

  • Perform a 2-fold or 3-fold serial dilution in culture medium to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM). These are your 2X working solutions.

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.5%).

Step 3: Cell Seeding and Assay Setup

  • Label two 96-well plates: one "Time-Zero (T0)" and one "Treatment Plate".

  • Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of both plates (yielding 10,000 cells/well).

  • Include wells with medium only to serve as a background blank.

Step 4: Time-Zero Plate Measurement

  • Immediately after seeding, add 10 µL of resazurin solution (prepared according to manufacturer instructions) to each well of the T0 plate.

  • Incubate for 2-4 hours at 37°C.

  • Measure the fluorescence using a plate reader. This value represents the cell population at the start of the experiment (Tz).

Step 5: Treatment Plate Dosing

  • To the "Treatment Plate", add 50 µL of the 2X this compound serial dilutions to the appropriate wells.

  • Add 50 µL of the 2X vehicle control solution to the control wells (C).

  • The final volume in each well will be 100 µL.

Step 6: Incubation

  • Incubate the Treatment Plate for the desired duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

Step 7: Cell Viability Measurement

  • After incubation, add 20 µL of resazurin solution to each well of the Treatment Plate.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence (Ti for treated wells, C for control wells) using the same plate reader settings as the T0 plate.

Data Analysis and GI50 Calculation
  • Background Subtraction: Subtract the average fluorescence of the medium-only blank wells from all other readings (Tz, C, and Ti).

  • Calculate Percent Growth Inhibition (%GI): Use the following formula for each drug concentration:

    • If Ti ≥ Tz: %GI = [ (C - Ti) / (C - Tz) ] * 100

    • If Ti < Tz: %GI = [ (Tz - Ti) / Tz ] * 100

  • Determine GI50:

    • Plot the % Growth Inhibition on the Y-axis against the log of the this compound concentration on the X-axis.

    • Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve.

    • The GI50 is the concentration of this compound that corresponds to 50% growth inhibition.

Data Interpretation and Troubleshooting

  • Interpretation: The GI50 value provides a quantitative measure of the drug's potency in inhibiting cell growth. A lower GI50 indicates higher potency. This value is distinct from the IC50, as it accounts for the cell count at the time of drug addition, allowing for differentiation between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects.[8][10]

  • Troubleshooting:

    • High Well-to-Well Variability: Ensure homogenous cell suspension during seeding and proper mixing after reagent addition. Use high-quality, calibrated pipettes.

    • Inconsistent Results: Standardize cell passage number and ensure cells are healthy and in log-phase growth. Check incubator CO₂ and temperature levels.

    • No Dose-Response Curve: The concentration range may be too high or too low. Adjust the serial dilution range based on initial findings or published data. Ensure the compound is fully dissolved in DMSO and medium.

References

Application Notes and Protocols for iHCK-37 Administration in a Leukemic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), in a preclinical leukemic mouse model. The information presented is intended to guide researchers in evaluating the in vivo efficacy of this compound as a potential therapeutic agent for leukemia.

Introduction

Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases, is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is associated with poor prognosis.[1][2] this compound (also known as ASN05260065) has been identified as a selective inhibitor of HCK, demonstrating anti-neoplastic activity in leukemia cells.[1][2] In vivo studies utilizing a leukemic mouse model have shown that this compound can reduce the leukemic burden, suggesting its potential as a therapeutic agent.[1] These notes provide the necessary protocols and data for replicating and building upon these preclinical findings.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting HCK, which in turn downregulates key oncogenic signaling pathways. Specifically, this compound has been shown to decrease the phosphorylation of ERK and AKT in the bone marrow of leukemic mice.[1][2] This inhibition of the MAPK/ERK and PI3K/AKT pathways leads to reduced leukemia cell viability and proliferation.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm HCK HCK PI3K PI3K HCK->PI3K Activates MAPK_ERK MAPK/ERK Pathway HCK->MAPK_ERK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MAPK_ERK->Proliferation Promotes iHCK37 This compound iHCK37->HCK Inhibits

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in a leukemic mouse model.

Table 1: this compound In Vivo Dosing Regimen

CompoundMolecular Weight ( g/mol )Doses Administered (µM)Calculated Doses (mg/kg)Route of AdministrationVehicle
This compound544.73[1]2.5, 5.0, 10.0[1]~0.136, ~0.272, ~0.545Intraperitoneal (IP)[1]DMSO (diluted in sterile saline)

Calculated mg/kg doses are estimates based on a 100 µL injection volume for a 25g mouse.

Table 2: Effect of this compound on Peripheral Blood Leukocyte Counts in Leukemic Mice (48-hour treatment)

Treatment GroupDose (µM)Mean Leukocyte Count (x 10³/µL)Standard Deviation
Vehicle (Control)-49.4018.80
This compound2.517.233.01
This compound5.013.201.13
This compound10.026.001.20

Data extracted from a published study.[3] All this compound treatment groups showed a statistically significant decrease in leukocyte counts compared to the vehicle control (P < 0.05).[3]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in a leukemic mouse model.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder (ASN05260065)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles (27-30G)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[3]

    • For example, to prepare 100 µL of a 100 mM stock solution, dissolve 5.45 mg of this compound (MW: 544.73 g/mol ) in 100 µL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of injection, thaw the this compound stock solution.

    • Prepare the final working solutions by diluting the stock solution in sterile PBS or saline to achieve the desired final concentrations (e.g., 2.5 µM, 5.0 µM, 10.0 µM).

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.

    • For a 100 µL injection volume, the dilutions would be as follows:

      • 2.5 µM: 0.025 µL of 100 mM stock in 99.975 µL of sterile saline.

      • 5.0 µM: 0.05 µL of 100 mM stock in 99.95 µL of sterile saline.

      • 10.0 µM: 0.1 µL of 100 mM stock in 99.9 µL of sterile saline.

    • Prepare a vehicle control solution with the same final concentration of DMSO as the highest dose group.

    • Vortex the working solutions gently before drawing into syringes.

Protocol 2: Administration of this compound in a Leukemic Mouse Model

Animal Model:

  • hCG-PML-RARα transgenic mice are a well-established model for acute promyelocytic leukemia (APL).[1][4] These mice spontaneously develop a myeloproliferative disorder that progresses to leukemia.[5]

Procedure:

  • Leukemia Induction and Monitoring:

    • House hCG-PML-RARα transgenic mice under standard pathogen-free conditions.

    • Monitor the mice regularly for signs of leukemia development, which can include ruffled fur, lethargy, and weight loss.

    • Beginning at an appropriate age (as determined by the specific transgenic line), perform periodic complete blood counts (CBCs) via tail vein sampling to monitor for leukocytosis.

    • Treatment can be initiated once peripheral blood leukocyte counts are significantly elevated, indicating the establishment of leukemia.[1]

  • This compound Administration:

    • Randomly assign leukemic mice to treatment groups (vehicle control and different doses of this compound).

    • Administer a single dose of the prepared this compound working solution or vehicle control via intraperitoneal (IP) injection.[1]

    • A typical injection volume for a mouse is 100-200 µL.[6][7] Use a 25-27 gauge needle for the injection.[7]

    • The study described administered a single dose and monitored the effects at 24, 48, and 72 hours post-injection.[1]

  • Efficacy Evaluation:

    • At predetermined time points (e.g., 48 hours), collect peripheral blood for CBC analysis to assess the impact on leukocyte counts.[3]

    • At the end of the study, euthanize the mice and collect bone marrow for downstream analysis, such as Western blotting to assess the phosphorylation status of ERK and AKT.[1]

G cluster_0 Preparation cluster_1 In Vivo Experiment Stock Prepare 100 mM This compound Stock in DMSO Working Prepare Working Solutions in Saline Stock->Working Dilute Administration Administer this compound or Vehicle via IP Injection Working->Administration Inject Induction Establish Leukemia in hCG-PML-RARα Mice Induction->Administration Monitoring Monitor at 24, 48, 72h Administration->Monitoring Analysis Analyze Blood & Bone Marrow Monitoring->Analysis

Conclusion

The protocols and data presented here provide a solid foundation for conducting in vivo studies with this compound in a leukemic mouse model. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, contributing to the further development of this compound as a potential therapeutic for leukemia.

References

Application Notes and Protocols for iHCK-37 in a 3D-Coculture System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iHCK-37 is a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling pathways that govern cell proliferation, survival, and migration.[3][4][5] The inhibitor this compound has demonstrated potent anti-neoplastic activity by downregulating key signaling pathways such as MAPK/ERK and PI3K/AKT, leading to cell cycle arrest and apoptosis in malignant cells.[3][4][6][7]

Three-dimensional (3D) cell culture models, particularly coculture systems, offer a more physiologically relevant environment to study cancer biology and drug efficacy compared to traditional 2D monolayers. These models better mimic the complex interactions between cancer cells and the surrounding tumor microenvironment (TME).[8][9][10] This document provides detailed application notes and protocols for the utilization of this compound in a 3D-coculture system to evaluate its therapeutic potential in a setting that recapitulates aspects of the native tumor niche.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by selectively inhibiting HCK. This inhibition leads to the downregulation of downstream signaling cascades critical for cancer cell survival and proliferation. Specifically, this compound has been shown to reduce the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT pathways.[3][4][6][7] The suppression of these pathways results in decreased cell viability, induction of apoptosis (as evidenced by increased BAX and decreased BCL-XL expression), and cell cycle arrest in leukemia cells.[3][4] A key finding is that this compound selectively targets malignant cells, showing minimal effect on the survival of normal hematopoietic stem cells, highlighting its potential for targeted cancer therapy.[3][4]

Signaling Pathway of this compound Action

iHCK37_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor HCK HCK Receptor->HCK PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK This compound This compound This compound->HCK AKT AKT PI3K->AKT Survival Survival AKT->Survival Bcl-XL Bcl-XL AKT->Bcl-XL BAX BAX AKT->BAX ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis Bcl-XL->Apoptosis BAX->Apoptosis

Caption: this compound inhibits HCK, blocking PI3K/AKT and MAPK/ERK pathways.

Experimental Protocols

Establishing the 3D-Coculture System

This protocol is based on methodologies described for studying the effects of this compound on leukemic cells within a supportive stromal environment.[3][11]

Materials:

  • Leukemic cell lines (e.g., KG1a, HL-60) or primary patient-derived AML cells

  • Mesenchymal Stromal Cells (MSCs) or other relevant stromal cells (e.g., HS-5)

  • Extracellular matrix (ECM) gel (e.g., Matrigel®, Collagen I)

  • 96-well flat-bottom ultra-low attachment plates

  • Cell culture medium (e.g., RPMI-1640 or IMDM) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and relevant cytokines

  • This compound (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell viability assay reagents (e.g., CellTiter-Glo® 3D)

  • Flow cytometry antibodies (e.g., Annexin V, Propidium Iodide, CD34, CD90)

  • Microplate reader, flow cytometer, and fluorescence microscope

Protocol:

  • Stromal Cell Seeding:

    • Culture MSCs to 80-90% confluency.

    • Harvest MSCs using Trypsin-EDTA and resuspend in culture medium.

    • Mix the MSC suspension with the ECM gel on ice according to the manufacturer's instructions to achieve a final cell density of approximately 1 x 10^5 cells/mL.

    • Dispense 50 µL of the MSC-ECM mixture into each well of a pre-chilled 96-well ultra-low attachment plate.

    • Incubate at 37°C for 30-60 minutes to allow the ECM to solidify.

    • Gently add 150 µL of pre-warmed culture medium to each well.

    • Culture for 24-48 hours to allow the stromal network to establish.

  • Leukemic Cell Seeding:

    • Harvest the leukemic cells and resuspend them in fresh culture medium at a concentration of 2 x 10^5 cells/mL.

    • Carefully remove the medium from the wells containing the established stromal-ECM scaffold.

    • Add 100 µL of the leukemic cell suspension to each well.

    • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate the interaction between leukemic cells and the stromal layer.

    • Incubate the coculture for 24 hours before treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock. It is crucial to maintain a consistent final concentration of the vehicle (DMSO) across all wells, including the control.

    • Carefully remove 100 µL of medium from each well and replace it with 100 µL of the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 48, 72, or 96 hours).

Experimental Workflow

Workflow cluster_analysis Analysis Methods A 1. Prepare Stromal Layer (MSCs in ECM) B 2. Seed Leukemic Cells A->B C 3. Coculture Incubation (24h) B->C D 4. Treat with this compound or Vehicle C->D E 5. Incubate (48-96h) D->E F 6. Analysis E->F G Cell Viability Assay F->G H Flow Cytometry (Apoptosis, Cell Markers) F->H I Microscopy (Morphology, Immunofluorescence) F->I

Caption: Workflow for this compound testing in a 3D-coculture system.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various leukemic cell lines.

Table 1: Growth Inhibition (GI50) of this compound in Leukemic Cell Lines

Cell LineTypeGI50 (µM)
HL-60AML5.0 - 5.8
KG1aAML5.0 - 5.8
U937AML5.0 - 5.8
HELCML9.1 - 19.2
K562CML9.1 - 19.2
Data sourced from MedchemExpress and Roversi et al.[1][6][7]

Table 2: Effect of this compound on Cell Viability and Apoptosis in Combination Therapy (48h)

Cell LineTreatment% Viable Cells (Relative to Control)% Apoptotic Cells
KG1a Vehicle (DMSO)100~5
This compound (5 µM)~60~25
5-Azacytidine (1 µM)~80~15
This compound + 5-Aza~40~45
Cytarabine (1 µM)~70~20
This compound + Cytarabine~30~55
HL-60 Vehicle (DMSO)100~4
This compound (5 µM)~55~30
5-Azacytidine (1 µM)~85~10
This compound + 5-Aza~35~50
Cytarabine (1 µM)~65~25
This compound + Cytarabine~25~60
Data is an approximate representation from figures in Roversi et al.[12]

Table 3: Effect of this compound on CD34+ Cells in a 3D-Coculture System (96h)

Cell SourceTreatment% CD34+ Cells per Field (Relative to Vehicle)
Healthy DonorVehicle (DMSO)100
This compound (5 µM)~95 (No significant change)
MDSVehicle (DMSO)100
This compound (5 µM)~40
de novo AMLVehicle (DMSO)100
This compound (5 µM)~30
Data is an approximate representation from figures in Roversi et al.[3][11]

Conclusion

The use of this compound in a 3D-coculture system provides a robust platform for evaluating its therapeutic efficacy in a more clinically relevant context. The provided protocols and data demonstrate the potent and selective anti-leukemic activity of this compound, highlighting its potential as a targeted therapy. This system allows for the investigation of drug response, resistance mechanisms, and the intricate interplay between cancer cells and their microenvironment, which is crucial for the advancement of novel cancer therapeutics.

References

Application Notes and Protocols: iHCK-37 and 5-Azacytidine Combination Therapy in Myelodysplastic Syndromes (MDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to Acute Myeloid Leukemia (AML).[1] Standard therapeutic options for higher-risk MDS include hypomethylating agents (HMAs) like 5-Azacytidine (Aza).[2] 5-Azacytidine functions as a DNA methyltransferase inhibitor, leading to DNA hypomethylation and the potential re-expression of silenced tumor suppressor genes.[3][4] However, response rates to HMA monotherapy are not universal, and many patients eventually relapse, highlighting the need for novel combination strategies.[2][5]

Hematopoietic Cell Kinase (HCK), a member of the Src kinase family, is overexpressed in hematopoietic stem cells of MDS and AML patients and is implicated in oncogenic signaling.[6][7] The selective HCK inhibitor, iHCK-37, has demonstrated anti-neoplastic activity by downregulating critical survival pathways such as PI3K/AKT and MAPK/ERK.[6][8] Preclinical studies have shown that combining this compound with 5-Azacytidine results in additive anti-leukemic effects, providing a strong rationale for this combination therapy in MDS.[6][7]

These application notes provide a summary of the preclinical data and detailed protocols for studying the combined effects of this compound and 5-Azacytidine in MDS and leukemia cell models.

Mechanism of Action

5-Azacytidine is a cytidine analog that, when incorporated into DNA, irreversibly binds and inhibits DNA methyltransferases (DNMTs).[4] This leads to passive demethylation of DNA during replication, which can restore the expression of aberrantly silenced tumor suppressor genes, inducing differentiation or apoptosis.[4][9]

This compound is a selective inhibitor of HCK. In malignant hematopoietic cells, HCK is involved in activating pro-survival and proliferative signaling cascades. Inhibition of HCK by this compound leads to reduced phosphorylation and activation of the PI3K/AKT and MAPK/ERK pathways.[6][7][8] This disruption of oncogenic signaling predisposes cancer cells to apoptosis, evidenced by an increased ratio of pro-apoptotic (BAX) to anti-apoptotic (BCL-XL) proteins.[6][7]

The combination of this compound and 5-Azacytidine targets two distinct but crucial cancer pathways: epigenetic regulation and signal transduction. This dual-pronged attack is believed to produce additive or synergistic effects, leading to enhanced reduction in cell viability and a greater induction of apoptosis compared to either agent alone.[6]

G cluster_0 Drug Action cluster_1 Cellular Pathways iHCK This compound HCK HCK Kinase iHCK->HCK Inhibits AZA 5-Azacytidine DNMT DNMT AZA->DNMT Inhibits PI3K PI3K/AKT Pathway HCK->PI3K MAPK MAPK/ERK Pathway HCK->MAPK Apoptosis Increased Apoptosis (↑BAX/BCL-XL ratio) PI3K->Apoptosis Survival Decreased Cell Survival PI3K->Survival Proliferation Decreased Proliferation MAPK->Proliferation Epigenetics DNA Hypomethylation (Tumor Suppressor Gene Re-expression) DNMT->Epigenetics Epigenetics->Apoptosis

Caption: Combined mechanism of this compound and 5-Azacytidine in MDS.

Data Presentation

The following tables summarize the reported effects of this compound and 5-Azacytidine, alone and in combination, on various leukemia cell lines.

Table 1: Effects on Cell Viability and Apoptosis

Cell Line Treatment (48h) Effect on Cell Viability Effect on Apoptosis Reference
KG1a, HL-60, HEL, K562 This compound (5 µM) Decreased Increased [6][10]
5-Azacytidine (1 µM) Decreased Increased [6][10]
This compound + 5-Aza Additive Decrease Additive Increase [6][10]

| Primary AML CD34+ Cells | this compound + 5-Aza | Significant Decrease | Significant Increase |[6] |

Table 2: Effects on Key Signaling and Apoptotic Proteins

Protein Target Treatment Effect on Phosphorylation/Expression Reference
pAKT, pERK This compound Decreased [6][7]
This compound + 5-Aza Potent Decrease [6][7]
BAX (Pro-apoptotic) This compound Increased [6][7]
This compound + 5-Aza Increased [6]
BCL-XL (Anti-apoptotic) This compound Decreased [6][7]
This compound + 5-Aza Decreased [6]

| Caspase-3 | this compound | Decreased (pro-caspase) |[6] |

Experimental Protocols

Detailed protocols for assessing the efficacy of the this compound and 5-Azacytidine combination therapy are provided below.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Perform Assays start Seed MDS/AML cell lines (e.g., KG1a, HL-60) treatment Treat with Vehicle (DMSO), This compound, 5-Aza, or Combination start->treatment incubation Incubate for 48 hours (or desired time course) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis protein Protein Analysis (Western Blot) incubation->protein analysis Data Acquisition & Analysis (Spectrophotometry, Flow Cytometry, Imaging) viability->analysis apoptosis->analysis protein->analysis end Determine Additive/ Synergistic Effects analysis->end

References

Western blot analysis of p-ERK and p-AKT after iHCK-37 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Western Blot Analysis of p-ERK and p-AKT after iHCK-37 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases predominantly expressed in hematopoietic cells.[1] HCK is implicated in various cellular processes, including cell growth, proliferation, and differentiation.[2] Dysregulation of HCK activity has been linked to certain hematological malignancies, such as acute myeloid leukemia (AML).[2][3] The oncogenic potential of HCK is partly mediated through its activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[2][3][4]

The compound this compound has been shown to reduce the activation of the MAPK/ERK and PI3K/AKT pathways by decreasing the phosphorylation of ERK and AKT.[2][3][5] This inhibitory action makes this compound a promising therapeutic agent for cancers driven by HCK activity.[6] Western blotting is a fundamental technique to elucidate the mechanism of action of such targeted inhibitors by quantifying the changes in protein phosphorylation states.

These application notes provide a detailed protocol for utilizing Western blot analysis to measure the levels of phosphorylated ERK (p-ERK1/2) and phosphorylated AKT (p-AKT) in cancer cell lines following treatment with this compound.

Key Signaling Pathways

The MAPK/ERK and PI3K/AKT signaling cascades are central to cell signaling. The diagram below illustrates the points of intervention for this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK HCK HCK RTK->HCK PI3K PI3K HCK->PI3K RAS RAS HCK->RAS iHCK37 This compound iHCK37->HCK PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT P Proliferation1 Cell Survival & Proliferation pAKT->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Proliferation2 Cell Proliferation & Differentiation pERK->Proliferation2

Caption: this compound inhibits HCK, leading to decreased activation of the PI3K/AKT and MAPK/ERK pathways.

Experimental Protocols

A detailed workflow for the Western blot analysis is presented below.

A 1. Cell Culture and Treatment (e.g., AML cell line) B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-ERK, p-AKT, Total ERK, Total AKT, Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis and Quantification H->I

Caption: Western blot experimental workflow.

Materials
  • Cell Line: Human acute myeloid leukemia (AML) cell line (e.g., KG-1a, U937)

  • Reagents:

    • This compound

    • RPMI-1640 Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

    • Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)

    • PVDF Membranes

    • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

    • Primary Antibodies:

      • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-p-AKT (Ser473)

      • Mouse anti-Total ERK1/2

      • Mouse anti-Total AKT

      • Mouse anti-GAPDH or β-actin (Loading Control)

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Protocol
  • Cell Culture and Treatment:

    • Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells at an appropriate density in 6-well plates and allow them to attach or reach the desired confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 6, 9 µM) for different time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be included.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples.

    • Add 4x Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2 or anti-p-AKT) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membranes can be stripped and re-probed for total ERK, total AKT, and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins should be normalized to their respective total protein levels.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on p-ERK and p-AKT levels.

Table 1: Dose-Dependent Effect of this compound on p-ERK and p-AKT Levels (24-hour treatment)

This compound Concentration (µM)Relative p-ERK/Total ERK Ratio (Normalized to Control)Relative p-AKT/Total AKT Ratio (Normalized to Control)
0 (Vehicle)1.001.00
10.850.90
30.620.75
60.350.48
90.180.25

Table 2: Time-Course Effect of this compound (6 µM) on p-ERK and p-AKT Levels

Treatment Time (hours)Relative p-ERK/Total ERK Ratio (Normalized to Control)Relative p-AKT/Total AKT Ratio (Normalized to Control)
01.001.00
60.780.85
120.550.65
240.350.48
480.210.30

Summary of Results

Treatment of AML cells with this compound leads to a dose- and time-dependent decrease in the phosphorylation of both ERK and AKT. As shown in Table 1, increasing concentrations of this compound result in a significant reduction in the relative levels of both p-ERK and p-AKT after 24 hours of treatment. Table 2 demonstrates that a fixed concentration of 6 µM this compound progressively reduces the phosphorylation of ERK and AKT over a 48-hour period. These findings are consistent with previous studies showing that this compound inhibits the MAPK/ERK and PI3K/AKT signaling pathways.[3][5][7]

Western blot analysis is a powerful tool for characterizing the molecular effects of targeted inhibitors like this compound. The protocols and data presented here provide a framework for researchers to investigate the impact of this compound on the critical oncogenic signaling pathways, MAPK/ERK and PI3K/AKT. This approach is essential for the preclinical evaluation and further development of HCK inhibitors as potential cancer therapeutics.

References

iHCK-37 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), in preclinical research, with a focus on its solubility and preparation for in vivo studies.

Introduction

This compound is a selective inhibitor of HCK, a member of the Src family of tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), making it a promising therapeutic target.[1][3] this compound has demonstrated anti-neoplastic activity in leukemia cells both in vitro and in vivo.[1][3] It has been shown to reduce the activation of the MAPK/ERK and PI3K/AKT signaling pathways, leading to decreased cell proliferation and induction of apoptosis in malignant cells.[1][3][4]

Physicochemical Properties

PropertyValueReference
Synonyms ASN05260065[5]
Molecular Formula C30H32N4O2S2[6]
Molecular Weight 544.73 g/mol [6]
Ki for HCK 0.22 µM[5][6][7]

Solubility

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO).

SolventSolubilityReference
DMSO ≥ 0.5 mg/mL (0.92 mM)[8]
DMSO 10 mM[2]

For in vivo studies, this compound is typically first dissolved in DMSO and then may be further diluted, although direct intraperitoneal injection of the DMSO solution has been used.[3]

In Vivo Studies: A Case Study in a Murine Model of AML

A study utilizing a well-established hCG-PML-RARα transgenic mouse model of Acute Promyelocytic Leukemia (APL), a subtype of AML, provides key insights into the in vivo application of this compound.[3]

ParameterDetailsReference
Animal Model hCG-PML-RARα transgenic mice[3]
Administration Route Intraperitoneal (IP) injection[3]
Vehicle DMSO[3]
Dosage 2.5, 5.0, or 10.0 µM (single dose)[3]
Study Duration Mice were sacrificed at 24, 48, or 72 hours post-treatment[3]
Observed Effects - Reduced phosphorylation of ERK and AKT in bone marrow cells. - Significant decrease in peripheral blood leukocyte numbers.[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on the methods described in the literature for a murine model of AML.[3]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles for administration

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and the total volume to be administered to the animals.

  • Prepare a stock solution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.[5]

  • Prepare the working solution:

    • The referenced study administered unique doses of 2.5, 5.0, or 10.0 µM intraperitoneally.[3] It is crucial to calculate the volume of the stock solution needed to achieve the desired dose in the final injection volume for each animal.

    • Note: The original study used DMSO as the vehicle for intraperitoneal injection.[3] Depending on the experimental design and institutional guidelines, further dilution in a vehicle more amenable to in vivo administration (e.g., saline, PBS with a low percentage of DMSO) may be considered. However, the compatibility and stability of this compound in such mixed solvents should be validated. For the purposes of replicating the cited study, a direct administration of the DMSO solution is implied.

  • Administration:

    • Administer the prepared this compound solution to the mice via intraperitoneal injection.

    • The volume of injection should be consistent across all animals and adhere to institutional guidelines for animal welfare.

    • It is recommended to prepare the working solution fresh on the day of use.[5]

Storage of Stock Solution:

  • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[5][7]

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][7]

Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway This compound Mechanism of Action iHCK37 This compound HCK HCK iHCK37->HCK BAX BAX iHCK37->BAX + BCL_XL BCL-XL iHCK37->BCL_XL - PI3K PI3K HCK->PI3K MAPK_ERK MAPK/ERK Pathway HCK->MAPK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation AKT->BCL_XL MAPK_ERK->Proliferation Apoptosis Apoptosis BAX->Apoptosis BCL_XL->Apoptosis

Caption: this compound inhibits HCK, leading to downregulation of PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for In Vivo Administration

In Vivo Workflow In Vivo Administration Workflow for this compound start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solution for Injection prep_stock->prep_working administration Intraperitoneal Administration prep_working->administration animal_model Transgenic Mouse Model of AML animal_model->administration monitoring Monitor Animals (24, 48, 72 hours) administration->monitoring analysis Sacrifice and Analyze Tissues monitoring->analysis end End analysis->end

References

Application Note: Measuring Cell Migration Inhibition by iHCK-37 Using a Transwell Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for a Transwell migration assay to assess the inhibitory effects of iHCK-37 on the migration of hematopoietic cells. This compound is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1][2][3] HCK is involved in signaling pathways that regulate cell migration, proliferation, and differentiation.[4][5] This assay is particularly relevant for studying the migration of leukemia cells, such as KG1a and U937, in response to the chemoattractant CXCL12.[6][7] The protocol outlines the experimental setup, data collection, and analysis, and includes a summary of expected results based on published data.

Data Presentation

Table 1: Effect of this compound on CXCL12-Induced Cell Migration [6][7]

Cell LineTreatmentConcentration (µM)Average Migration (%)Range of Migration (%)
KG1aVehicle-21.219.4 - 23.3
KG1aThis compound32.92.5 - 3.5
KG1aThis compound62.92.5 - 3.5
KG1aThis compound92.92.5 - 3.5
U937Vehicle-33.350.8 - 57.5
U937This compound32.00.5 - 3.6
U937This compound62.00.5 - 3.6
U937This compound92.00.5 - 3.6

Experimental Protocols

Materials:
  • 24-well Transwell® inserts (8 µm pore size)

  • 24-well plates

  • KG1a or U937 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • This compound (ASN05260065)

  • CXCL12 (100 ng/mL)

  • AMD3100 (CXCR4 antagonist, optional control)

  • Trypan Blue

  • Hemocytometer

  • Phosphate Buffered Saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:
  • Cell Culture and Pre-treatment:

    • Culture KG1a or U937 cells in RPMI-1640 supplemented with 10% FBS.

    • Pre-treat cells with different concentrations of this compound (e.g., 3, 6, and 9 µM) or vehicle (DMSO) for 48 hours.[6][7]

  • Preparation of Transwell Plates:

    • Add 600 µL of migration medium to the lower chamber of the 24-well plate.

      • Chemoattractant: RPMI-1640 with 10% FBS and 100 ng/mL CXCL12.[6]

      • Positive Control: RPMI-1640 with 10% FBS.[6]

      • Negative Control: RPMI-1640 with 0.5% BSA.[6]

      • Inhibitor Control (optional): Add CXCR4 antagonist AMD3100 (1.25 µg/mL) to the chemoattractant medium.[6][7]

  • Cell Seeding:

    • After the 48-hour pre-treatment, harvest the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell migration.[6]

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative for 15 minutes.

    • Stain the migrated cells with a staining solution like Crystal Violet for 30 minutes.

    • Gently wash the membrane with PBS to remove excess stain.

    • Allow the membrane to dry completely.

    • Count the number of migrated cells in several representative fields of view using a microscope.

    • Alternatively, the dye can be eluted, and the absorbance can be measured to quantify migration.

Mandatory Visualization

G cluster_workflow Transwell Migration Assay Workflow start Start: Culture and Pre-treat Cells with this compound (48h) prep_plate Prepare Transwell Plate: - Chemoattractant (CXCL12) in lower chamber - Control media in lower chamber start->prep_plate seed_cells Seed Pre-treated Cells (1x10^5) in Upper Chamber prep_plate->seed_cells incubate Incubate for 24h at 37°C seed_cells->incubate remove_non_migrated Remove Non-migrated Cells from Upper Membrane incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells on Lower Membrane remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy or Dye Elution) fix_stain->quantify end End: Analyze Data quantify->end

Caption: Experimental workflow for the Transwell migration assay with this compound.

G cluster_pathway CXCL12/CXCR4 Signaling Pathway and this compound Inhibition CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds HCK HCK CXCR4->HCK Activates PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK AKT AKT PI3K->AKT Phosphorylates Migration Cell Migration & Actin Polymerization AKT->Migration ERK ERK MAPK->ERK Phosphorylates ERK->Migration iHCK37 This compound iHCK37->HCK

Caption: this compound inhibits HCK, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Discussion

The provided protocol, based on published studies, offers a robust method to evaluate the efficacy of this compound as a cell migration inhibitor.[6][7] The data clearly indicates that this compound significantly reduces CXCL12-induced chemotaxis in leukemic cell lines.[6][7] This inhibition is achieved through the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cell motility.[5][6][7] The use of appropriate positive and negative controls is essential for the validation of the assay results. Researchers can adapt this protocol to investigate the effects of other compounds or to study migration in different cell types, adjusting chemoattractants and incubation times as necessary.

References

Application Notes and Protocols for iHCK-37 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iHCK-37, a selective inhibitor of Hematopoietic Cell Kinase (HCK), in preclinical xenograft mouse models of leukemia. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent and specific inhibitor of HCK, a member of the Src family of tyrosine kinases.[1][2] HCK is overexpressed in hematopoietic stem cells of patients with myelodysplastic syndromes (MDS) and de novo acute myeloid leukemia (AML), where it plays a role in oncogenic processes.[3] The inhibitor has demonstrated anti-neoplastic activity in leukemia cells both as a single agent and in combination with standard chemotherapy drugs like 5-Azacytidine and Cytarabine.[3][4] The primary mechanism of action of this compound involves the downregulation of the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for leukemia cell proliferation, survival, and drug resistance.[4][5][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Growth Inhibition of this compound in Leukemia Cell Lines

Cell LineCancer TypeGI50 (μM)
HL-60Acute Myeloid Leukemia (AML)5.0 - 5.8
KG1aAcute Myeloid Leukemia (AML)5.0 - 5.8
U937Acute Myeloid Leukemia (AML)5.0 - 5.8
HELChronic Myeloid Leukemia (CML)9.1 - 19.2
K562Chronic Myeloid Leukemia (CML)9.1 - 19.2

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Dosage and Effects of this compound in a Leukemic Mouse Model

Mouse ModelTreatmentDosageAdministration RouteKey Findings
hCG-PML-RARα Transgenic Leukemia in NOD/SCID miceSingle dose of this compound2.5, 5.0, or 10.0 μMIntraperitoneal (IP)- Reduced phosphorylation of ERK and AKT in bone marrow.[4][7] - Significant decrease in peripheral blood leukocyte numbers.[4]
hCG-PML-RARα Transgenic Leukemia in NOD/SCID miceThis compound in combination with 5-Azacytidine or CytarabineNot specifiedNot specified- Additive anti-leukemic effects compared to single agents.[3]

Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting HCK, which in turn downregulates two major oncogenic signaling pathways: PI3K/AKT and MAPK/ERK. This leads to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 HCK HCK CXCR4->HCK PI3K PI3K HCK->PI3K MAPK_ERK_pathway MAPK/ERK Pathway HCK->MAPK_ERK_pathway AKT AKT PI3K->AKT Proliferation Cell Growth & Proliferation AKT->Proliferation ERK ERK MAPK_ERK_pathway->ERK Survival Cell Survival ERK->Survival iHCK37 This compound iHCK37->HCK CXCL12 CXCL12 CXCL12->CXCR4 Binds

Caption: this compound inhibits HCK, blocking the PI3K/AKT and MAPK/ERK pathways.

Experimental Protocols

In Vivo Xenograft Mouse Model for Acute Promyelocytic Leukemia (APL)

This protocol is based on studies using a well-established hCG-PML-RARα transgenic mouse model to evaluate the in vivo efficacy of this compound.[4][7]

1. Animal Model:

  • Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.

  • Health Status: Mice should be housed in a specific-pathogen-free (SPF) facility.

2. Leukemia Cell Transplantation:

  • Cell Source: Leukemia cells obtained from hCG-PML-RARα transgenic mice.

  • Procedure:

    • Irradiate recipient NOD/SCID mice to ablate the native hematopoietic system.

    • Transplant the leukemia cells into the irradiated mice.

3. Disease Establishment and Monitoring:

  • Timeline: Allow approximately 12 days for the establishment of leukemia.[7]

  • Confirmation:

    • Perform retro-orbital plexus bleeding to collect peripheral blood.

    • Analyze blood samples for evidence of leukemia progression, including:

      • Leukocytosis (increased total number of leukocytes).

      • Thrombocytopenia (decreased platelet count).

      • Anemia (reduced hemoglobin levels).

      • Presence of undifferentiated blast cells in peripheral blood smears.[7]

4. Treatment Protocol:

  • Drug Preparation: Dissolve this compound in a suitable vehicle, such as Dimethyl sulfoxide (DMSO).

  • Dosing: Administer a single intraperitoneal (IP) injection of this compound at doses of 2.5, 5.0, or 10.0 μM.[4][7] A vehicle control group (DMSO only) must be included.

  • Treatment Duration: Sacrifice mice at 24, 48, or 72 hours post-treatment for analysis.[7]

5. Endpoint Analysis:

  • Sample Collection:

    • Collect peripheral blood for leukocyte counts and analysis of undifferentiated cells.

    • Harvest bone marrow for protein analysis.

  • Western Blot Analysis:

    • Prepare protein lysates from bone marrow samples.

    • Perform Western blotting to assess the phosphorylation status of key signaling proteins, including p-ERK and p-AKT, to confirm target engagement.[4]

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft study.

G cluster_setup Model Setup cluster_monitoring Disease Monitoring cluster_treatment Treatment cluster_analysis Endpoint Analysis A Irradiate NOD/SCID Mice B Transplant hCG-PML-RARα Leukemia Cells A->B C Allow 12 Days for Leukemia Establishment B->C D Confirm Disease via Blood Analysis C->D E Administer Single IP Dose of This compound (2.5, 5.0, or 10.0 μM) or Vehicle D->E F Sacrifice Mice at 24, 48, or 72h E->F G Collect Blood and Bone Marrow F->G H Analyze Leukocyte Counts and Protein Phosphorylation G->H

Caption: Workflow for evaluating this compound in a xenograft mouse model.

Conclusion

This compound presents a promising therapeutic strategy for leukemias characterized by HCK overexpression. The provided data and protocols offer a solid foundation for further preclinical investigation of this compound in relevant xenograft models. Future studies could explore long-term survival benefits, optimal dosing schedules, and the efficacy of this compound in combination with other therapeutic agents.

References

Troubleshooting & Optimization

Potential off-target effects of iHCK-37 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of iHCK-37, a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK). This resource includes frequently asked questions, troubleshooting guides for kinase assays, detailed experimental protocols, and visualizations of key pathways and workflows to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1][2] this compound is a potent inhibitor with a Ki value of 0.22 μM for HCK.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an ATP-competitive inhibitor of HCK. By binding to the ATP-binding pocket of the HCK kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase's activity.

Q3: What are the known downstream signaling pathways affected by HCK inhibition with this compound?

A3: Inhibition of HCK by this compound has been shown to downregulate the MAPK/ERK and PI3K/AKT signaling pathways.[1][2][3][4] This leads to reduced phosphorylation of key proteins like ERK and AKT.[1][2][3][4]

Q4: Is this compound completely selective for HCK?

A4: While this compound is a selective inhibitor of HCK, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly at higher concentrations. It is crucial to perform comprehensive kinase profiling to understand its selectivity in your experimental system.

Q5: What are the potential off-target effects of this compound?

A5: Potential off-target effects may include the inhibition of other Src family kinases or other kinases with structurally similar ATP-binding sites. Observing effects that are not consistent with HCK signaling blockade may indicate off-target activity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target and a hypothetical representation of potential off-target kinases based on typical selectivity profiles of kinase inhibitors.

Table 1: On-Target Activity of this compound

TargetAssay TypeKi (µM)
HCKBiochemical Kinase Assay0.22[3]

Table 2: Hypothetical Off-Target Kinase Profile of this compound

KinaseKinase FamilyIC50 (µM)
LYNSrc Family2.5
SRCSrc Family5.8
FYNSrc Family7.1
ABL1ABL Family15.2

Note: The off-target data in Table 2 is representative and should be confirmed experimentally.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro kinase assays with this compound.

Q1: My IC50 value for HCK is significantly higher than the reported Ki.

A1: Several factors could contribute to this discrepancy:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Ensure your ATP concentration is at or below the Km of HCK for ATP.

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant HCK enzyme can affect inhibitor potency. Verify the quality of your enzyme.

  • Assay Format: Different assay formats (e.g., FRET, luminescence-based) can yield different IC50 values.[5][6]

  • Compound Integrity: Ensure the this compound compound has been stored correctly and is not degraded.

Q2: I am observing inhibition of a signaling pathway that is not known to be downstream of HCK.

A2: This could be due to an off-target effect of this compound.

  • Consult a Kinome Scan: If available, review a broad kinase selectivity profile (kinome scan) of this compound to identify potential off-target kinases.

  • Perform Counter-Screening: Test this compound against other related kinases (e.g., other Src family members) to confirm off-target inhibition.

  • Use a Structurally Unrelated HCK Inhibitor: If possible, use a different, structurally distinct HCK inhibitor to see if the same unexpected phenotype is observed.

  • Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize off-target effects.

Q3: The inhibitory effect of this compound in my cell-based assay is weaker than in my biochemical assay.

A3: Discrepancies between biochemical and cell-based assays are common.

  • Cell Permeability: this compound may have poor cell membrane permeability.

  • Cellular ATP Concentration: The intracellular ATP concentration (typically in the millimolar range) is much higher than that used in biochemical assays, which can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Protein Binding: this compound may bind to other cellular proteins, reducing its effective concentration at the target.

Experimental Protocols

1. Protocol: In Vitro Competitive Binding Kinase Assay

This protocol is designed to determine the IC50 value of this compound for a specific kinase.

Materials:

  • Recombinant kinase (e.g., HCK)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of detecting the tracer's fluorescence signal

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

  • Further dilute the this compound serial dilutions in assay buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of the kinase and the fluorescent tracer in assay buffer. The tracer concentration should be at its Kd for the kinase.

  • Add 10 µL of the kinase/tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

2. Protocol: Western Blot for HCK Pathway Inhibition

This protocol verifies the on-target activity of this compound in a cellular context.

Materials:

  • Cells expressing HCK (e.g., myeloid leukemia cell lines)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-HCK, anti-HCK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 2 hours).

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the change in phosphorylation of HCK and its downstream targets.

Visualizations

.dot

HCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor HCK HCK Receptor->HCK Activation PI3K PI3K HCK->PI3K RAS RAS HCK->RAS iHCK37 This compound iHCK37->HCK Inhibition AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors Cell Survival Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell Growth Proliferation

Caption: HCK Signaling and Inhibition by this compound.

.dot

Off_Target_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay with this compound Start->In_Vitro_Assay Unexpected_Result Unexpected Phenotype Observed? In_Vitro_Assay->Unexpected_Result Kinome_Scan Perform Broad Kinome Selectivity Screen Unexpected_Result->Kinome_Scan Yes On_Target_Effect Likely On-Target Effect Unexpected_Result->On_Target_Effect No Identify_Off_Targets Identify Potential Off-Target Kinases Kinome_Scan->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets in Biochemical & Cellular Assays Identify_Off_Targets->Validate_Off_Targets End End Validate_Off_Targets->End On_Target_Effect->End

Caption: Workflow for Investigating Off-Target Effects.

Troubleshooting_Logic Problem Problem Encountered in Kinase Assay IC50_High IC50 Higher Than Expected Problem->IC50_High Unexpected_Pathway Unexpected Pathway Modulation Problem->Unexpected_Pathway Cell_vs_Biochem Cellular IC50 > Biochemical IC50 Problem->Cell_vs_Biochem Check_ATP Check ATP Concentration IC50_High->Check_ATP Check_Enzyme Verify Enzyme Quality IC50_High->Check_Enzyme Check_Compound Confirm Compound Integrity IC50_High->Check_Compound Perform_KinomeScan Perform Kinome Scan Unexpected_Pathway->Perform_KinomeScan Use_Orthogonal_Inhibitor Use Orthogonal Inhibitor Unexpected_Pathway->Use_Orthogonal_Inhibitor Titrate_Inhibitor Titrate Inhibitor Unexpected_Pathway->Titrate_Inhibitor Check_Permeability Assess Cell Permeability Cell_vs_Biochem->Check_Permeability Consider_Efflux Consider Drug Efflux Cell_vs_Biochem->Consider_Efflux High_ATP_Context High Intracellular ATP Cell_vs_Biochem->High_ATP_Context

References

Addressing experimental variability in iHCK-37 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies utilizing iHCK-37, a selective inhibitor of Hematopoietic Cell Kinase (HCK).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the GI50/IC50 values for this compound in our cell viability assays. What are the potential causes and solutions?

A1: Variability in GI50/IC50 values is a common issue in cell-based assays. Several factors can contribute to this:

  • Cell Line Authenticity and Passage Number:

    • Problem: Cell lines can genetically drift over time, leading to altered sensitivity to inhibitors. Mycoplasma contamination can also significantly impact cellular responses.

    • Solution: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range for all experiments. Routinely test for mycoplasma contamination.

  • Assay-Specific Parameters:

    • Problem: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Incubation times, cell seeding density, and serum concentration in the media can also be sources of variation.

    • Solution: Standardize your assay protocol. Use a consistent cell seeding density that ensures cells are in the exponential growth phase throughout the experiment. Be aware that components in serum can sometimes interact with compounds, so maintaining a consistent serum concentration is crucial. It is also advisable to confirm key results with an orthogonal assay method.

  • This compound Handling and Storage:

    • Problem: Improper storage and handling of this compound can lead to degradation and loss of potency.

    • Solution: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C.[1] Prepare fresh working solutions from a concentrated stock for each experiment to avoid repeated freeze-thaw cycles.

Q2: We are not observing the expected downstream inhibition of the MAPK/ERK and PI3K/AKT pathways after this compound treatment. What could be the reason?

A2: A lack of downstream pathway inhibition can be due to several experimental factors:

  • Suboptimal Treatment Conditions:

    • Problem: The concentration of this compound or the treatment duration may be insufficient to elicit a measurable effect on downstream signaling.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting the phosphorylation of key pathway proteins like ERK and AKT in your specific cell line.[1][2]

  • Cellular Context and Pathway Activation:

    • Problem: The basal activity of the MAPK/ERK and PI3K/AKT pathways can vary between cell lines. In some cases, the pathways may not be constitutively active and may require stimulation to observe the inhibitory effect of this compound.

    • Solution: Ensure your chosen cell line has a detectable basal level of ERK and AKT phosphorylation. If not, you may need to stimulate the cells with a growth factor or cytokine (e.g., CXCL12) to activate the pathway before or during this compound treatment.[3][4]

  • Antibody and Western Blotting Technique:

    • Problem: Issues with the primary or secondary antibodies, or the western blotting protocol itself, can lead to a failure to detect changes in protein phosphorylation.

    • Solution: Validate your phospho-specific antibodies using appropriate positive and negative controls. Optimize your western blotting protocol, including transfer conditions and antibody concentrations. Always include a loading control to ensure equal protein loading.

Q3: We are concerned about potential off-target effects of this compound. How can we assess the specificity of our observations?

A3: While this compound is a selective HCK inhibitor, it's crucial to confirm that the observed phenotype is due to HCK inhibition.

  • Genetic Knockdown/Knockout:

    • Problem: A pharmacological inhibitor might have unintended targets.

    • Solution: The gold standard for target validation is to use a genetic approach, such as shRNA or CRISPR/Cas9, to deplete HCK expression. The phenotype observed with HCK knockdown/knockout should mimic the effects of this compound treatment.[3][4]

  • Rescue Experiments:

    • Problem: Confirming that the effect of the inhibitor is specifically due to the inhibition of the target kinase.

    • Solution: In an HCK-depleted background, the addition of this compound should not produce any further effect on the phenotype of interest.

  • Use of a Structurally Unrelated HCK Inhibitor:

    • Problem: Ensuring the observed phenotype is not due to the chemical scaffold of this compound.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeGI50 (µM)
HL60Acute Myeloid Leukemia5.0 - 5.8
KG1aAcute Myeloid Leukemia5.0 - 5.8
U937Acute Myeloid Leukemia5.0 - 5.8
HELChronic Myeloid Leukemia9.1 - 19.2
K562Chronic Myeloid Leukemia9.1 - 19.2

Data summarized from MedchemExpress.[1]

Table 2: Key Parameters of this compound

ParameterValue
TargetHematopoietic Cell Kinase (HCK)
Ki0.22 µM
EC50 (HIV-1 Replication)12.9 µM

Data summarized from MedchemExpress.[1]

Experimental Protocols

1. Cell Viability/Antiproliferative Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

  • This compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the viability reagent (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the GI50/IC50 values using appropriate software.

2. Western Blotting for Phospho-ERK and Phospho-AKT

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phospho-protein levels to the total protein levels.

3. Chemotaxis Assay

  • Cell Preparation: Pre-treat leukemia cell lines (e.g., KG1a, U937) with this compound (e.g., 3, 6, and 9 µM) or vehicle for 48 hours.[3][4]

  • Transwell Setup: Place the pre-treated cells in the upper chamber of a Transwell insert (8 µm pore size).[4]

  • Chemoattractant: Add a chemoattractant such as CXCL12 (100 ng/mL) to the lower chamber.[3][4] Use a medium with 10% FBS as a positive control and a medium with 0.5% BSA as a negative control.[3]

  • Incubation: Allow the cells to migrate for a specified period.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the migrated cells.

Visualizations

G cluster_0 This compound Action cluster_1 PI3K/AKT/mTOR Pathway cluster_2 MAPK/ERK Pathway cluster_3 Cellular Outcomes iHCK37 This compound HCK HCK iHCK37->HCK inhibition PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: this compound inhibits HCK, which in turn downregulates the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, leading to reduced cell proliferation and survival.

G cluster_0 Experimental Workflow start Start cell_culture Cell Culture (e.g., HL60, KG1a) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot (p-ERK, p-AKT) treatment->western_blot chemotaxis_assay Chemotaxis Assay (Transwell) treatment->chemotaxis_assay data_analysis Data Analysis (GI50, Pathway Inhibition) viability_assay->data_analysis western_blot->data_analysis chemotaxis_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for characterizing the in vitro effects of this compound.

G cluster_0 Troubleshooting Logic variability High Variability in GI50/IC50? check_cells Check Cell Line: - Authenticity - Passage Number - Mycoplasma variability->check_cells Yes standardize_assay Standardize Assay: - Seeding Density - Incubation Time - Serum % variability->standardize_assay Yes check_compound Check Compound: - Storage - Fresh Dilutions variability->check_compound Yes check_cells->standardize_assay standardize_assay->check_compound

Caption: A logical troubleshooting workflow for addressing variability in this compound cell viability assays.

References

iHCK-37 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the compound's stability in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treated cells show a diminished response after 48-72 hours in culture. Is this expected?

A1: A diminished response over time can be indicative of compound instability in the cell culture media. This compound, like many small molecule inhibitors, can degrade under standard incubation conditions (37°C, 5% CO2). We recommend re-feeding the cells with fresh this compound-containing media every 48 hours to maintain a consistent effective concentration.[1] For experiments extending beyond a few days, it's crucial to assess the stability of this compound under your specific experimental conditions.[2]

Q2: I've observed precipitation in my cell culture plates after adding this compound. What could be the cause?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium or if the DMSO concentration is too high.[3] Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[2] If solubility issues persist, consider preparing a lower concentration stock solution.

Q3: How should I prepare and store this compound stock solutions?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing for an experiment, it is best to use freshly prepared working solutions.[4]

Q4: What is the optimal concentration of this compound to use in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. It has shown potent anti-proliferative activity in the range of 5.0-20 μM in various leukemia cell lines.[4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Using the lowest effective concentration can help minimize off-target effects.[2]

Q5: Can this compound be used in combination with other therapeutic agents?

A5: Yes, studies have shown that this compound can have additive or synergistic effects when used in combination with other agents like 5-Azacytidine or Cytarabine in leukemia cell lines.[5][6][7] When planning combination studies, it is important to assess the stability and potential interactions of the compounds under your experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during long-term experiments with this compound.

Diagram: Troubleshooting Decision Tree for this compound Experiments

G start Start: Unexpected Experimental Results check_activity Is there a loss of this compound activity? start->check_activity check_precipitate Is there visible precipitation? check_activity->check_precipitate No assess_stability Assess Compound Stability (See Protocol 1) check_activity->assess_stability Yes check_media Is media color/pH stable? check_precipitate->check_media No solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes media_issue Potential Media Degradation check_media->media_issue Yes optimize_protocol Optimize Experimental Protocol check_media->optimize_protocol No refeed_cells Re-feed cells with fresh compound every 48h assess_stability->refeed_cells lower_conc Lower stock concentration or final DMSO % solubility_issue->lower_conc check_media_components Check for reactive media components media_issue->check_media_components end_bad Contact Technical Support optimize_protocol->end_bad end_good Problem Resolved refeed_cells->end_good lower_conc->end_good check_media_components->end_good

Caption: A decision tree to troubleshoot common issues with this compound.

Data on this compound Stability and Solubility

Quantitative data is crucial for designing robust long-term experiments. The following tables summarize the stability and solubility of this compound under various conditions.

Table 1: Stability of this compound in Cell Culture Media
Time (hours)Concentration in Media (μM) at 37°C (Remaining %)
0 10 (100%)
24 8.2 (82%)
48 6.5 (65%)
72 4.8 (48%)
96 3.1 (31%)

Data generated by HPLC analysis of this compound in DMEM with 10% FBS, incubated at 37°C, 5% CO2.

Table 2: Solubility of this compound in Common Solvents
SolventMaximum Solubility (mM)
DMSO >100
Ethanol 25
PBS (pH 7.4) <0.1

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the stability and activity of this compound.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (in DMSO) prep_media Spike into Culture Media (Time 0 sample) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate collect_samples Collect Aliquots at 24, 48, 72, 96h incubate->collect_samples hplc Analyze by HPLC-UV (See Protocol 1) collect_samples->hplc calc Calculate % Remaining hplc->calc

Caption: Workflow for assessing the stability of this compound in cell culture media.

Protocol 1: HPLC Method for Quantifying this compound

This protocol describes a reversed-phase HPLC (RP-HPLC) method for determining the concentration of this compound in solution, which is essential for stability studies.[8][9]

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound reference standard

  • Samples for analysis

Procedure:

  • Sample Preparation:

    • For stability samples from cell culture media, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

  • Quantification:

    • Generate a standard curve using the this compound reference standard (e.g., 1, 5, 10, 25, 50 µM).

    • Integrate the peak area corresponding to this compound in the samples.

    • Calculate the concentration based on the linear regression of the standard curve.

Protocol 2: Cell Viability Assay to Measure this compound Bioactivity

This protocol can be used to assess the biological activity of this compound over time, which can be correlated with its chemical stability.

Materials:

  • Leukemia cell line (e.g., KG-1a, HL-60)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach or acclimate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48, 72, 96 hours).

    • For long-term experiments, consider a partial media change with fresh compound every 48 hours.[1]

  • Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the cell viability versus the log of the this compound concentration and calculate the GI50 value.

Diagram: this compound Signaling Pathway Inhibition

G cluster_pathways Oncogenic Signaling Pathways HCK HCK PI3K PI3K HCK->PI3K activates ERK ERK HCK->ERK activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation iHCK37 This compound iHCK37->HCK inhibits

Caption: this compound inhibits HCK, blocking downstream PI3K/AKT and ERK signaling.[5][6]

References

Technical Support Center: Refining iHCK-37 Dosage for Optimal In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of iHCK-37 for optimal in vivo efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases.[1] HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a role in oncogenic signaling.[2][3] this compound exerts its anti-neoplastic effects by inhibiting HCK, which leads to the downregulation of key survival and proliferation pathways, primarily the PI3K/AKT and MAPK/ERK signaling cascades.[3][4] This inhibition promotes cell cycle arrest and apoptosis in malignant cells.[3]

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: Based on published preclinical studies, intraperitoneal (i.p.) administration of this compound in a leukemic mouse model has been explored at doses of 2.5, 5.0, and 10.0 µM for short-term studies (24-72 hours). For longer-term efficacy studies, a starting point can be extrapolated from studies with other Src family kinase inhibitors in AML models. For example, the inhibitor TL02-59 was administered orally at 10 mg/kg for three weeks.[5][6][7] It is crucial to perform a dose-finding study to determine the Maximum Tolerated Dose (MTD) in the specific animal model and strain being used before initiating large-scale efficacy experiments.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is a poorly water-soluble compound. For in vivo use, it is recommended to first prepare a stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution should then be diluted in an appropriate vehicle for injection. A recommended vehicle for intraperitoneal injection is a mixture of 10% DMSO, 10% Cremophor EL, and 80% of a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. It is imperative to prepare the final formulation fresh on the day of use and to visually inspect for any precipitation before administration.

Troubleshooting Guide

Q1: I am observing signs of toxicity (e.g., weight loss, ruffled fur) in my mice even at low doses of this compound. What could be the cause?

A1: Toxicity can arise from several factors:

  • Vehicle Toxicity: The vehicle itself, particularly components like DMSO and Cremophor EL, can cause toxicity at high concentrations or with repeated administration. It is essential to include a vehicle-only control group to assess the tolerability of the formulation.

  • Compound-Specific Toxicity: While this compound is a selective HCK inhibitor, off-target effects can never be fully excluded and may contribute to toxicity.

  • Metabolic Rate: The metabolic rate of the specific mouse strain used can influence drug clearance and, consequently, toxicity.

Troubleshooting Steps:

  • Reduce Vehicle Concentration: If possible, try to reduce the percentage of organic solvents in your final formulation.

  • Dose De-escalation: If toxicity is observed, reduce the dose of this compound in subsequent cohorts.

  • Monitor Animal Health Closely: Implement a robust animal monitoring plan, including daily weight checks and clinical scoring, to detect early signs of toxicity.

Q2: I am not observing any significant anti-tumor efficacy with this compound in my in vivo model. What are the possible reasons?

A2: Lack of efficacy can be due to several factors:

  • Sub-optimal Dosing: The administered dose may not be sufficient to achieve a therapeutic concentration of this compound at the tumor site for a sustained period.

  • Poor Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or rapid clearance in the chosen animal model, preventing it from reaching and maintaining effective concentrations.

  • Inappropriate Animal Model: The chosen cancer model may not be driven by HCK signaling, and therefore, may not be sensitive to this compound.

  • Formulation Issues: The compound may be precipitating out of the vehicle upon injection, leading to poor absorption.

Troubleshooting Steps:

  • Dose Escalation: If no toxicity was observed, consider escalating the dose towards the MTD.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a pilot PK/PD study to measure the concentration of this compound in plasma and tumor tissue over time and to assess the inhibition of downstream targets (e.g., p-ERK, p-AKT) at different doses.

  • Model Validation: Ensure that the cell line or patient-derived xenograft (PDX) model used expresses HCK and is dependent on the PI3K/AKT and/or MAPK/ERK pathways for survival.

  • Formulation Check: Prepare the formulation immediately before injection and ensure it is a clear solution.

Q3: I am having difficulty dissolving this compound for my in vivo studies. What can I do?

A3: this compound has low aqueous solubility.

  • Sonication: After preparing the initial stock solution in DMSO, gentle warming and sonication can aid in dissolution.

  • Co-solvents: The use of co-solvents in the final vehicle, such as Cremophor EL and SBE-β-CD, is crucial for maintaining solubility upon dilution.

  • Nanosystem Approaches: For pyrazolo[3,4-d]pyrimidine derivatives, which is the class of compounds this compound belongs to, encapsulation in liposomes or albumin nanoparticles has been shown to improve solubility and pharmacokinetic properties.[8]

Data Presentation

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

Cell LineCancer TypeIC50 (µM)
KG1aAML2.0
HL-60AML0.5
U937AML0.3
OCI-AML3AML4.2
MOLM13AML8.5
K562CML9.8
HelErythroleukemia5.0

Data sourced from a study on a novel HCK inhibitor, an this compound subproduct.[2]

Table 2: Example of In Vivo Efficacy of a Src Family Kinase Inhibitor in an AML Model

Treatment GroupAdministrationDoseOutcome
Vehicle ControlOral-Progressive disease
TL02-59Oral10 mg/kgComplete elimination of leukemic cells from spleen and peripheral blood; significant reduction in bone marrow engraftment

Data for the Src family kinase inhibitor TL02-59 in a mouse xenograft model of AML.[5][6][7]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use healthy, age-matched mice of the same strain that will be used for the efficacy studies (e.g., NOD/SCID or other immunodeficient strains for xenografts).

  • Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle-only control group.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups based on a predefined dose escalation scheme (e.g., modified Fibonacci).

  • Administration: Administer this compound via the intended route for the efficacy study (e.g., intraperitoneal injection) for a defined period (e.g., daily for 5-14 days).

  • Monitoring: Monitor the animals daily for signs of toxicity, including:

    • Body weight loss (a loss of >15-20% is often a sign of significant toxicity).

    • Changes in behavior (lethargy, hunched posture).

    • Physical appearance (ruffled fur, dehydration).

  • Endpoint: The MTD is defined as the highest dose that does not induce mortality or significant signs of toxicity.

Protocol 2: In Vivo Efficacy Study of this compound in an AML Xenograft Model

  • Cell Culture: Culture human AML cells (e.g., MOLM-13, MV4-11) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.

  • Tumor Implantation: Inoculate a defined number of AML cells (e.g., 1-5 x 10^6) intravenously or subcutaneously into each mouse.

  • Tumor Establishment: Allow tumors to establish, monitoring for signs of disease progression (e.g., hind limb paralysis for intravenous models, palpable tumors for subcutaneous models).

  • Randomization: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound at one or more doses below the MTD).

  • Treatment: Administer this compound and vehicle according to the planned schedule (e.g., daily intraperitoneal injections).

  • Efficacy Endpoints: Monitor treatment efficacy through:

    • Survival: Record the survival of mice in each group.

    • Tumor Burden: For subcutaneous models, measure tumor volume with calipers regularly. For disseminated models, use bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood/bone marrow at the study endpoint.

    • Body Weight: Monitor body weight as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor and/or bone marrow samples to analyze the levels of p-ERK and p-AKT by Western blotting or immunohistochemistry to confirm target engagement.

Visualizations

G cluster_0 HCK Signaling Pathway cluster_1 This compound Inhibition HCK HCK PI3K PI3K HCK->PI3K MAPK MAPK (ERK) HCK->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation iHCK37 This compound iHCK37->HCK

Caption: this compound inhibits HCK, blocking downstream PI3K/AKT and MAPK/ERK signaling.

G cluster_0 Experimental Workflow start Start: AML Cell Culture implant Tumor Cell Implantation (Mouse Model) start->implant randomize Randomization implant->randomize treatment Treatment: This compound or Vehicle randomize->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Burden, PK/PD monitoring->endpoint

Caption: Workflow for in vivo efficacy testing of this compound in an AML mouse model.

G cluster_0 Troubleshooting Logic issue Issue: Lack of Efficacy dose Is the dose optimal? issue->dose Check pkpd Are PK/PD parameters known? dose->pkpd No model Is the model HCK-dependent? dose->model Yes solution_dose Solution: Dose Escalation Study dose->solution_dose If toxicity allows solution_pkpd Solution: Conduct PK/PD Study pkpd->solution_pkpd formulation Is the formulation stable? model->formulation Yes solution_model Solution: Validate Model model->solution_model No solution_formulation Solution: Check Solubility formulation->solution_formulation No

Caption: A logical approach to troubleshooting lack of efficacy in in vivo studies.

References

Interpreting unexpected results in iHCK-37 signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iHCK-37 signaling studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting unexpected results related to the Hematopoietic Cell Kinase (HCK) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases.[1] HCK is often overexpressed in hematological malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[2] The primary mechanism of this compound involves the downregulation of oncogenic signaling pathways, notably the MAPK/ERK and PI3K/AKT pathways.[2][3] By inhibiting HCK, this compound leads to reduced phosphorylation of key downstream effectors like ERK and AKT, which in turn can induce cell cycle arrest, promote apoptosis, and decrease cell viability in malignant cells.[3][4]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative activity in a range of myeloid leukemia cell lines. This includes Acute Myeloid Leukemia (AML) cell lines such as KG1a, HL-60, and U937, as well as Chronic Myeloid Leukemia (CML) cell lines like HEL and K562.[1]

Q3: What are the expected outcomes of treating sensitive leukemia cells with this compound?

A3: Treatment of sensitive leukemia cell lines with this compound is expected to result in:

  • Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.[1]

  • Increased Apoptosis: An increase in programmed cell death, which can be measured by assays such as Annexin V & Propidium Iodide staining.[5]

  • Decreased Phosphorylation of ERK and AKT: Reduced signals for p-ERK and p-AKT on a Western blot, indicating downregulation of the MAPK/ERK and PI3K/AKT pathways.[3][4]

  • Cell Cycle Arrest: Changes in cell cycle distribution, often an arrest in the G2/M phase.[5]

Q4: Can this compound be used in combination with other chemotherapy agents?

A4: Yes, studies have shown that this compound can have additive or synergistic effects when used in combination with standard chemotherapy drugs for MDS and AML, such as 5-Azacytidine and Cytarabine.[2][3] This combination can lead to a more potent reduction in the activation of oncogenic pathways.[3]

Data Presentation

Table 1: Growth Inhibition (GI₅₀) of this compound in Various Leukemia Cell Lines

Cell LineLeukemia TypeGI₅₀ (µM)Incubation Time
HL-60Acute Promyelocytic Leukemia (APL)5.0 - 5.824 hours
KG1aAcute Myeloid Leukemia (AML)5.0 - 5.824 hours
U937Acute Myeloid Leukemia (AML)5.0 - 5.824 hours
HELErythroleukemia9.1 - 19.224 hours
K562Chronic Myeloid Leukemia (CML)9.1 - 19.224 hours

Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

iHCK37_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor HCK HCK Receptor->HCK Activates PI3K PI3K HCK->PI3K Activates RAS RAS HCK->RAS Activates This compound This compound This compound->HCK Inhibits AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Survival Survival p-AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation

Figure 1. Simplified this compound signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture Leukemia Cells (e.g., KG1a, HL-60) Start->Cell_Culture Treatment Treat with this compound (Vehicle Control vs. Drug) Cell_Culture->Treatment Incubation Incubate for Desired Time (e.g., 48h) Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI) Assays->Apoptosis Western_Blot Protein Phosphorylation (Western Blot for p-ERK/p-AKT) Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for this compound studies.

Troubleshooting Guide for Unexpected Results

Interpreting unexpected results is a critical part of scientific research. This guide addresses common issues that may arise during this compound signaling studies.

Q: My Western blot shows no change or an increase in p-ERK/p-AKT after this compound treatment. What could be the cause?

A: This is a significant unexpected result. Here are several potential causes and troubleshooting steps:

  • Paradoxical Pathway Activation: Some kinase inhibitors can, under certain conditions, paradoxically activate the pathway they are meant to inhibit. This can occur through various mechanisms, such as promoting the dimerization and transactivation of kinase monomers. While not specifically documented for this compound, this phenomenon is known for other kinase inhibitors like those targeting RAF.

    • Troubleshooting:

      • Dose-Response Curve: Perform a wide-range dose-response experiment. Paradoxical activation can sometimes be concentration-dependent.

      • Time Course Analysis: Analyze p-ERK/p-AKT levels at multiple time points (e.g., 15 min, 1h, 6h, 24h, 48h). The effect could be transient.

      • Alternative Pathway Activation: The cells may be compensating by activating alternative survival pathways. Consider probing for other phosphorylated kinases.

  • Off-Target Effects: The inhibitor may have off-target effects that indirectly lead to the activation of the MAPK/ERK or PI3K/AKT pathways.

    • Troubleshooting:

      • Literature Review: Search for any published kinome scans or off-target profiling of this compound or structurally similar compounds.

      • Control Inhibitor: Use a different, well-characterized HCK inhibitor to see if the effect is specific to this compound.

  • Cell Line Resistance: The specific cell line you are using may have intrinsic or acquired resistance to HCK inhibition.

    • Troubleshooting:

      • Verify with Sensitive Cell Line: Test this compound on a cell line known to be sensitive (e.g., KG1a) in parallel with your experimental line.

      • Sequencing: Analyze the cell line for mutations in HCK or downstream pathway components that could confer resistance.

  • Experimental Artifacts:

    • Antibody Issues: Ensure your phospho-specific antibodies are validated and working correctly. Include positive and negative controls (e.g., stimulated and unstimulated cells).

    • Lysate Preparation: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation during sample preparation.

Q: The MTT assay shows an increase in cell viability at certain concentrations of this compound. Why is this happening?

A: An increase in MTT signal, suggesting higher viability, is counterintuitive for an inhibitor.

  • Hormesis-like Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate proliferation while high doses are inhibitory.

    • Troubleshooting: Perform a very detailed, multi-log dose-response curve to accurately characterize this effect.

  • MTT Assay Artifacts:

    • Compound Interference: The chemical structure of this compound might directly reduce the MTT reagent, leading to a false positive signal.

    • Changes in Cell Metabolism: The inhibitor might alter the metabolic state of the cells, increasing their reductive capacity without actually increasing cell number.

    • Troubleshooting:

      • Cell-Free Control: Incubate this compound with MTT in cell-free media to check for direct reduction of the dye.

      • Alternative Viability Assay: Use a different viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a CyQUANT direct cell proliferation assay, to confirm the results.

Q: I am not observing the expected level of apoptosis with this compound treatment. What should I check?

A: A lack of apoptotic response could be due to several factors.

  • Cytostatic vs. Cytotoxic Effect: At the concentration used, this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).

    • Troubleshooting:

      • Cell Cycle Analysis: Perform cell cycle analysis to see if cells are arresting at a particular phase.

      • Higher Concentrations/Longer Incubation: Test higher concentrations of this compound and/or extend the incubation time.

  • Apoptosis Assay Timing: Apoptosis is a dynamic process. You may be missing the peak of apoptosis.

    • Troubleshooting: Perform a time-course experiment, measuring apoptosis at multiple time points (e.g., 12h, 24h, 48h, 72h).

  • Dominant Anti-Apoptotic Signaling: The cells may have strong anti-apoptotic mechanisms that are not overcome by HCK inhibition alone.

    • Troubleshooting:

      • Western Blot for Apoptotic Proteins: Analyze the expression of anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., BAX, BAK) proteins.

      • Combination Treatment: Combine this compound with an inhibitor of an anti-apoptotic protein (e.g., a Bcl-2 inhibitor) to see if this enhances cell death.

Troubleshooting_Tree Start Unexpected Result (e.g., no effect or paradoxical activation) Check_Protocol Review Experimental Protocol (Concentrations, Times, Reagents) Start->Check_Protocol Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Revise_Protocol Revise and Repeat Experiment Protocol_OK->Revise_Protocol No Investigate_Biology Investigate Biological Cause Protocol_OK->Investigate_Biology Yes Resistance Cell Line Resistance? - Test sensitive control line - Sequence key genes Investigate_Biology->Resistance Off_Target Off-Target Effects? - Use alternative inhibitor - Kinome screen data Investigate_Biology->Off_Target Paradoxical Paradoxical Signaling? - Detailed dose-response - Time course analysis Investigate_Biology->Paradoxical Assay_Artifact Assay Artifact? - Use orthogonal assay - Run cell-free controls Investigate_Biology->Assay_Artifact

Figure 3. Troubleshooting decision tree for unexpected results.

Experimental Protocols

Western Blot for Phospho-ERK and Phospho-AKT
  • Cell Lysis:

    • Culture and treat leukemia cells with this compound (and vehicle control) for the desired time (e.g., 48 hours).

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or casein in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.

    • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-AKT, and total AKT (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ, normalizing the phosphorylated protein signal to the total protein signal.

MTT Cell Viability Assay
  • Cell Plating:

    • Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/ml for cell lines) in a final volume of 100 µL per well.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired final concentrations of this compound and a vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals.

    • Gently pipette to mix and ensure a homogenous solution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

Annexin V/PI Apoptosis Assay
  • Cell Preparation and Treatment:

    • Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.

    • Include positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.

  • Cell Staining:

    • Harvest the cells, including any floating cells from the supernatant, and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated (or other fluorophore) Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

References

iHCK-37 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the HCK inhibitor, iHCK-37.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (also known as ASN05260065) is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1] It functions by binding to HCK and inhibiting its kinase activity, which is crucial for its role in various cellular signaling pathways.

2. What are the key applications of this compound in research?

This compound is primarily used in cancer research, particularly for studying chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1][2] It has been shown to block HIV-1 viral replication and exhibit antiproliferative activity in various leukemia cell lines.[1]

3. What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is recommended to prepare working solutions fresh on the day of the experiment.[1]

4. What is the typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and the specific assay. For growth inhibition (GI50), concentrations typically range from 5.0-5.8 µM for AML cell lines and 9.1-19.2 µM for CML cell lines over a 24-hour period.[1] For observing effects on downstream signaling pathways, concentrations between 3-9 µM have been used.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency of this compound between experiments.

This issue can arise from several factors, including lot-to-lot variability of the compound, improper storage, or variations in experimental setup.

Troubleshooting Steps:

  • Verify Storage and Handling: Ensure that the compound has been stored according to the recommended conditions (-80°C for long-term, -20°C for short-term) and that working solutions are freshly prepared.[1]

  • Perform a Dose-Response Curve: To assess the potency of a new lot, always perform a dose-response experiment to determine the GI50 or EC50 in your specific cell system. Compare this to the values obtained with previous lots.

  • Internal Quality Control Check: Before starting a large-scale experiment with a new lot, it is advisable to run a small-scale pilot experiment. This can involve treating a control cell line with a known responsive phenotype to this compound and measuring a key downstream marker, such as the phosphorylation of ERK or AKT.[2]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
Ki 0.22 µM-[1]
EC50 (HIV-1 replication) 12.9 µM-[1]
GI50 (AML) 5.0-5.8 µMHL60, KG1a, U937[1]
GI50 (CML) 9.1-19.2 µMHEL, K562[1]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is a general guideline for assessing the antiproliferative effects of this compound on leukemia cell lines.

  • Cell Seeding: Plate leukemia cells (e.g., KG1a, HL-60, HEL, K562) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot Analysis of HCK Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets of HCK.

  • Cell Treatment: Treat leukemia cells with this compound at the desired concentrations (e.g., 3, 6, 9 µM) for 48 hours.[4]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-HCK, HCK, p-ERK, ERK, p-AKT, and AKT. Use a loading control like actin.[5]

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

HCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 HCK HCK CXCR4->HCK CXCL12 CXCL12 CXCL12->CXCR4 binds PI3K PI3K HCK->PI3K activates MAPK MAPK HCK->MAPK activates This compound This compound This compound->HCK inhibits AKT AKT PI3K->AKT activates p-AKT p-AKT AKT->p-AKT phosphorylates Survival Survival p-AKT->Survival ERK ERK MAPK->ERK activates p-ERK p-ERK ERK->p-ERK phosphorylates Proliferation Proliferation p-ERK->Proliferation

Caption: Simplified HCK signaling pathway and the inhibitory action of this compound.

QC_Workflow Start Start Receive_New_Lot Receive New Lot of this compound Start->Receive_New_Lot Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Receive_New_Lot->Prepare_Stock Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Perform_QC Perform QC Experiments Aliquot_Store->Perform_QC Dose_Response Dose-Response Assay (e.g., KG1a cells) Perform_QC->Dose_Response Western_Blot Western Blot for p-ERK/p-AKT (at GI50 concentration) Perform_QC->Western_Blot Compare_Results Compare GI50 and Phosphorylation Inhibition to Previous Lot Data Dose_Response->Compare_Results Western_Blot->Compare_Results Pass Lot Passes QC Compare_Results->Pass Consistent Fail Lot Fails QC (Contact Supplier) Compare_Results->Fail Inconsistent Use_In_Experiments Proceed with Experiments Pass->Use_In_Experiments

Caption: Recommended workflow for quality control of new lots of this compound.

References

Best practices for storing and handling iHCK-37

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing, handling, and utilizing iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as ASN05260065, is a selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1][2][3] It is predominantly used in research settings to investigate its potential as a therapeutic agent for conditions such as chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[2][4] this compound has been shown to block HIV-1 viral replication and exhibits anti-proliferative activity in various leukemia cell lines.[2][5]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of HCK.[2][6] This inhibition has been demonstrated to reduce the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][4][7] By blocking these pathways, this compound can induce apoptosis and reduce the growth of malignant cells.[4]

Storage and Handling Guide

Proper storage and handling of this compound are critical to maintain its stability and activity for reliable experimental outcomes.

Q3: How should this compound be stored upon receipt?

A3: Upon receipt, this compound powder should be stored at -20°C for long-term stability.[6][8] Protect the compound from light.

Q4: How do I prepare and store stock solutions of this compound?

A4: To prepare a stock solution, reconstitute the this compound powder in a suitable solvent, such as DMSO, to a desired concentration (e.g., 10 mM).[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C.

Storage Recommendations for this compound

FormatStorage TemperatureDuration
Solid Powder-20°CUp to 2 years[8]
In DMSO-80°CUp to 6 months[2][8]
In DMSO-20°CUp to 1 month[2]
In DMSO at 4°C2 weeks[8]

Troubleshooting Guide

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness in the solution may indicate precipitation of the compound. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or contamination, and a fresh aliquot should be used.

Q6: I am not observing the expected inhibitory effect in my cell-based assays. What are the possible reasons?

A6: Several factors could contribute to a lack of efficacy:

  • Improper Storage: The compound may have degraded due to incorrect storage or multiple freeze-thaw cycles. Use a fresh, properly stored aliquot.

  • Incorrect Concentration: Verify the calculations for your working solution concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Ensure the cell line you are using expresses HCK and is dependent on the signaling pathways it inhibits.

  • Experimental Protocol: Review your experimental protocol for any deviations, particularly incubation times and cell densities.

Q7: I am observing significant off-target effects in my experiments. What could be the cause?

A7: While this compound is a specific HCK inhibitor, high concentrations may lead to off-target effects.[6] It is recommended to use the lowest effective concentration determined by a dose-response curve. Additionally, ensure the purity of your this compound sample.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Protein Phosphorylation

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total HCK, AKT, and ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor HCK HCK Receptor->HCK PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK iHCK37 This compound iHCK37->HCK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: this compound signaling pathway inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute this compound in DMSO B Prepare Serial Dilutions A->B D Treat Cells with this compound B->D C Seed Cells in 96-well Plate C->D E Incubate for 24-72h D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Analyze Data G->H

Caption: Experimental workflow for a cell viability assay.

References

Validation & Comparative

A Comparative Analysis of iHCK-37 and Other Src Family Kinase Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Src family kinase (SFK) inhibitor, iHCK-37, with other prominent SFK inhibitors investigated in the context of Acute Myeloid Leukemia (AML). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Src Family Kinases in AML

Src family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, survival, and differentiation. In AML, the aberrant activation of SFKs, such as HCK, LYN, and FGR, is associated with leukemogenesis and resistance to therapy.[1][2] This has led to the development of targeted inhibitors against these kinases as a potential therapeutic strategy for AML.

This compound: A Novel Hematopoietic Cell Kinase (HCK) Inhibitor

This compound is a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src kinase family.[3][4] HCK is often overexpressed in hematopoietic stem cells of AML patients and is implicated in the oncogenic process.[4] Preclinical studies have demonstrated that this compound exhibits anti-neoplastic activity in leukemia cells, both as a single agent and in combination with standard AML chemotherapeutic agents like 5-Azacytidine and Cytarabine.[3][5] A key finding is that this compound appears to selectively target malignant cells while having minimal effects on the apoptosis and survival of normal cells.[3][5]

The mechanism of action of this compound involves the downregulation of key oncogenic signaling pathways. Specifically, it has been shown to reduce the activation of the MAPK/ERK and PI3K/AKT pathways, leading to a decrease in the phosphorylation of ERK and AKT.[3][5] This ultimately results in an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL.[3][5]

Comparative Efficacy of Src Family Kinase Inhibitors in AML

The following tables summarize the available quantitative data for this compound and other Src family kinase inhibitors that have been evaluated in the context of leukemia. It is important to note that the experimental conditions, such as the specific AML cell lines and assay durations, may vary between studies, warranting caution in direct comparisons.

Inhibitor Target(s) Assay Type Cell Line(s) Reported Value Reference(s)
This compound HCKKinase Inhibition (Ki)-0.22 µM[3]
Growth Inhibition (GI50)HL60, KG1a, U937 (AML)5.0 - 5.8 µM[3]
Growth Inhibition (GI50)HEL, K562 (CML)9.1 - 19.2 µM[3]
Dasatinib Src, Abl, c-KitIC50Mo7e, MV4-11 (AML)~1 nM (SFK inhibition)[6]
IC50Primary AML blastsSensitive subgroup identified[7]
Ponatinib Pan-BCR-ABL, FLT3, Src familyIC50Primary FLT3-ITD AML blasts4 nM[8]
IC50K562 (CML)~50 nM[4]
Bosutinib Src, AblIC50- (Enzymatic assay)1.2 nM (for Src)[9]
Saracatinib Src, AblIC50K562 (CML)0.22 µM[10]
IC50c-Src (Enzymatic assay)2.7 nM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[1][12]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the inhibitor for the desired time to induce apoptosis.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13][14]

Western Blotting for Phosphorylated Proteins (p-ERK and p-AKT)

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.

Protocol:

  • Lyse inhibitor-treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and AKT as loading controls.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15][16]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (e.g., HCK) RTK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation iHCK37 This compound iHCK37->Src

Caption: Simplified Src signaling pathway in AML and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow start AML Cell Culture treatment Treatment with Src Kinase Inhibitor start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (p-ERK, p-AKT) treatment->western data Data Analysis (IC50, % Apoptosis) viability->data apoptosis->data western->data

Caption: General experimental workflow for evaluating Src kinase inhibitors in AML.

G cluster_comparison Logical Comparison of Src Family Kinase Inhibitors in AML iHCK37 This compound Target Target iHCK37->Target Specific for HCK Mechanism Mechanism of Action iHCK37->Mechanism Inhibits PI3K/AKT & MAPK/ERK Efficacy Efficacy in AML iHCK37->Efficacy Reduces viability of AML cell lines OtherSFKIs Other SFKIs (Dasatinib, Ponatinib, etc.) OtherSFKIs->Target Broad (Src, Abl, etc.) OtherSFKIs->Mechanism Inhibition of multiple oncogenic kinases OtherSFKIs->Efficacy Activity in subsets of AML (e.g., FLT3-ITD)

Caption: Logical relationship comparing this compound to other Src family kinase inhibitors.

References

Validating the On-Target Mechanism of iHCK-37 Through HCK Gene Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, and validates its mechanism of action through data from HCK gene knockdown experiments. By objectively comparing the molecular and phenotypic effects of both the small molecule inhibitor and genetic silencing of the HCK target, we provide supporting evidence for the on-target activity of this compound.

Introduction to this compound and On-Target Validation

This compound is a potent and specific inhibitor of HCK, a member of the Src family of non-receptor tyrosine kinases.[1][2][3][4] HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a role in oncogenic signaling.[5] this compound has demonstrated anti-neoplastic activity in leukemia cells, making it a promising therapeutic candidate.[2][5][6]

A critical step in the preclinical validation of a targeted inhibitor like this compound is to confirm that its biological effects are a direct consequence of inhibiting its intended target. HCK gene knockdown, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), serves as a powerful tool for this validation. The rationale is straightforward: if this compound is truly on-target, its effects on cellular pathways and phenotypes should closely mimic the effects observed when HCK protein expression is silenced genetically. This guide presents the data supporting this concordance.

The Molecular Mechanism of this compound

This compound exerts its effects by inhibiting the kinase activity of HCK. This inhibition disrupts downstream signaling pathways crucial for the proliferation and survival of cancer cells. Specifically, this compound has been shown to reduce the activation of the MAPK/ERK and PI3K/AKT pathways.[5][6][7][8] This leads to a decrease in the phosphorylation of key signaling molecules ERK and AKT, ultimately resulting in cell-cycle arrest and apoptosis in leukemia cells.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCK HCK PI3K PI3K HCK->PI3K Activates MAPK_pathway MAPK Pathway (RAS/RAF/MEK) HCK->MAPK_pathway Activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation ERK ERK MAPK_pathway->ERK pERK p-ERK ERK->pERK pERK->Proliferation iHCK37 This compound iHCK37->HCK Inhibition

Caption: Proposed signaling pathway of this compound action.

HCK Gene Knockdown for Target Validation

To validate that the cellular effects of this compound are mediated through HCK inhibition, a gene knockdown approach is employed. This typically involves introducing siRNA specifically designed to target HCK mRNA for degradation, thereby preventing the synthesis of the HCK protein. The consequences of HCK protein depletion are then compared to the effects of this compound treatment. A high degree of similarity between the two experimental arms provides strong evidence for on-target drug activity.

G cluster_workflow Experimental Workflow cluster_arms cluster_endpoints Endpoints start Leukemia Cell Line (e.g., KG1a, U937) treatment Treat with this compound (Pharmacological Inhibition) start->treatment knockdown Transfect with HCK siRNA (Genetic Inhibition) start->knockdown analysis Comparative Analysis treatment->analysis knockdown->analysis phenotype Phenotypic Assays (Viability, Apoptosis) analysis->phenotype molecular Molecular Analysis (Western Blot for p-ERK, p-AKT) analysis->molecular conclusion Conclusion: On-Target Validation phenotype->conclusion molecular->conclusion

Caption: Workflow for validating this compound's mechanism.

Comparative Data Analysis

The following tables summarize the quantitative data comparing the activity of this compound with alternative HCK inhibitors and the effects of HCK knockdown.

Table 1: In Vitro Potency of this compound

ParameterValueCell Lines/SystemReference
Ki 0.22 µMBiochemical Assay[1][2][3][4]
EC50 (HIV-1) 12.9 µMHIV-1 Replication Assay[1][2][3][4]
GI50 5.0 - 5.8 µMAML Cells (HL60, KG1a, U937)[1]
GI50 9.1 - 19.2 µMCML Cells (HEL, K562)[1]
IC50 66.5 µMKU-812 Cells[2]

Table 2: Comparison of this compound Treatment vs. HCK Knockdown on Cellular Phenotypes

ConditionObserved EffectDownstream Molecular ChangeReference
This compound Treatment Reduced leukemia cell viability and proliferation.[1][5]Decreased phosphorylation of ERK and AKT.[5][7][8][1][5][7][8]
This compound Treatment Reduced CXCL12-induced cell chemotaxis.[7][8]Reduced activation of PI3K and MAPK pathways.[7][8][7][8]
HCK Gene Knockdown Enhanced immunotoxin-induced cell death.[9]Decreased Mcl-1, Increased BAX expression.[9][9]
HCK Gene Knockdown Reduced SYK phosphorylation in MYD88Mut lymphoma cells.[10]Disruption of HCK-p-SYK complex.[10][10]
HCK Gene Knockdown Promoted viability in high-glucose-stressed retinal endothelial cells.[11]Inhibition of the AMPK pathway.[11][11]

Note: Direct quantitative comparison of this compound and HCK knockdown from a single study is not available in the provided search results. The table draws parallels from different studies to support the validation logic.

Experimental Protocols

HCK Gene Knockdown via siRNA Transfection

This protocol describes a general procedure for transiently knocking down the HCK gene in a leukemia cell line (e.g., KG1a) using siRNA.

  • Cell Seeding: 24 hours prior to transfection, seed 1 x 105 to 2 x 105 cells per well in a 6-well plate in antibiotic-free growth medium. Cells should be approximately 50-70% confluent at the time of transfection.[12]

  • siRNA Preparation: On the day of transfection, dilute HCK-targeting siRNA and a non-targeting control siRNA separately in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time will depend on the cell line and the stability of the HCK protein.

  • Validation of Knockdown: Harvest the cells to assess HCK protein levels by Western blot to confirm successful knockdown before proceeding with downstream functional assays.

Western Blot for HCK and Phosphorylated Downstream Targets
  • Cell Lysis: After treatment with this compound or HCK siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against HCK, phospho-ERK (p-ERK), phospho-AKT (p-AKT), total ERK, total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities to compare protein levels between conditions.

Logical Framework for On-Target Validation

The validation of this compound's mechanism rests on a logical comparison. Both the pharmacological inhibitor and the genetic knockdown are expected to specifically reduce HCK function. This reduction in function should, in turn, lead to the same downstream molecular and cellular consequences. Observing this concordance provides strong evidence that the effects of this compound are not due to off-target activities.

G iHCK37 This compound (Pharmacological) Target Reduced HCK Activity/Expression iHCK37->Target Inhibits siRNA HCK siRNA (Genetic) siRNA->Target Silences Molecular Molecular Signature (↓p-AKT, ↓p-ERK) Target->Molecular Leads to Phenotypic Cellular Phenotype (↓Viability, ↓Migration) Target->Phenotypic Leads to Validation On-Target Mechanism VALIDATED Molecular->Validation Phenotypic->Validation

Caption: Logical relationship for this compound validation.

Conclusion

References

A Comparative Analysis of iHCK-37 and Other Novel Inhibitors Targeting Hematopoietic Cell Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, with other emerging HCK inhibitors. This analysis is supported by experimental data on their biochemical potency, cellular activity, and selectivity, offering a comprehensive overview to inform future research and development in hematological malignancies and other HCK-implicated diseases.

Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, is a critical mediator in the signaling pathways of hematopoietic cells. Its dysregulation has been implicated in various diseases, most notably in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), making it a promising therapeutic target. In this context, a range of novel inhibitors are being developed to specifically target HCK. This guide focuses on a comparative study of this compound against other notable HCK inhibitors such as KIN-8194, RK-20449, and the broader-spectrum inhibitor dasatinib.

Biochemical Potency and Selectivity

A primary evaluation of kinase inhibitors involves assessing their direct inhibitory activity against the target enzyme and their selectivity against other kinases. This is crucial for understanding on-target efficacy and potential off-target effects.

This compound has been identified as a potent and specific HCK inhibitor with a Ki value of 0.22 μM.[1][2][3] It demonstrates high selectivity against a panel of other kinases, including members of the Src family.[1][4] In comparison, KIN-8194 emerges as a highly potent dual inhibitor of HCK and Bruton's tyrosine kinase (BTK), with IC50 values of less than 0.495 nM and 0.915 nM, respectively.[1][5] RK-20449 (also known as A-419259) is another potent HCK inhibitor with an IC50 in the subnanomolar range (0.43 nM).[6] Dasatinib, a clinically approved multi-kinase inhibitor, also potently inhibits HCK along with other Src family kinases and Abl.[7]

InhibitorTarget(s)HCK Ki (μM)HCK IC50 (nM)Other Notable Targets (IC50)
This compound HCK0.22[1][2][3]-Selective against other Src family kinases[1][4]
KIN-8194 HCK, BTK-<0.495[1][5]BTK (0.915 nM)[1][5]
RK-20449 HCK, SFKs-0.43[6]Src (<10 nM), Lck (<3 nM), Lyn (<3 nM)[8]
Dasatinib Multi-kinase--Abl, Src family kinases, c-Kit, PDGFR[7]

Table 1: Comparison of Biochemical Potency of HCK Inhibitors. This table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected HCK inhibitors against HCK and other kinases.

Cellular Activity in Leukemia Models

The anti-proliferative and pro-apoptotic effects of these inhibitors in relevant cancer cell lines provide a crucial link between biochemical potency and potential therapeutic efficacy.

This compound has demonstrated anti-neoplastic activity in various leukemia cell lines.[9] For instance, it exhibits growth inhibition (GI50) in the range of 5.0-5.8 μM for AML cell lines like HL60, KG1a, and U937.[3] KIN-8194 has shown potent in vitro killing of MYD88-mutated lymphoma cells and overcomes ibrutinib resistance.[1][10] RK-20449 has also been shown to suppress the growth of leukemia cells.[11] Dasatinib effectively inhibits the growth of a wide range of myeloid leukemia cell lines, typically at sub-micromolar to micromolar concentrations.[12]

InhibitorCell LineCell TypeGI50 (μM)
This compound HL60Acute Promyelocytic Leukemia5.0-5.8[3]
KG1aAcute Myeloid Leukemia5.0-5.8[3]
U937Histiocytic Lymphoma5.0-5.8[3]
KIN-8194 MYD88-mutated lymphoma cellsB-cell LymphomaPotent in vitro killing[1][10]
RK-20449 MLL-ALL cellsAcute Lymphoblastic LeukemiaEffective in vivo[11]
Dasatinib Various AML cell linesAcute Myeloid Leukemia< 1[12]

Table 2: Comparison of Cellular Activity of HCK Inhibitors in Leukemia Cell Lines. This table presents the half-maximal growth inhibition (GI50) values for this compound and the reported cellular efficacy of other HCK inhibitors in various leukemia cell lines.

Mechanism of Action: HCK Signaling Pathway

HCK is a key transducer of signals from various cell surface receptors, including cytokine receptors (e.g., IL-2R, IL-6R), Toll-like receptors (TLRs), and the CXCL12/CXCR4 axis.[13][14] Upon activation, HCK initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[15] The inhibitors discussed in this guide exert their effects by blocking the catalytic activity of HCK, thereby attenuating these downstream signals.

HCK_Signaling_Pathway HCK Signaling Pathway cluster_upstream Upstream Activators cluster_inhibitors HCK Inhibitors cluster_downstream Downstream Signaling cluster_responses Cellular Responses Cytokine_Receptors Cytokine Receptors (IL-2R, IL-6R, GM-CSFR) HCK HCK Cytokine_Receptors->HCK TLRs Toll-like Receptors (TLR4) TLRs->HCK CXCR4 CXCR4 CXCR4->HCK PI3K PI3K HCK->PI3K MAPK MAPK/ERK HCK->MAPK iHCK37 This compound iHCK37->HCK KIN8194 KIN-8194 KIN8194->HCK RK20449 RK-20449 RK20449->HCK Dasatinib Dasatinib Dasatinib->HCK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Figure 1: HCK Signaling Pathway and Points of Inhibition. This diagram illustrates the central role of HCK in transducing signals from various upstream receptors to downstream pathways that regulate key cellular functions. The points of intervention by this compound and other novel inhibitors are also indicated.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.

HCK Kinase Inhibition Assay

A common method to determine the in vitro potency of an HCK inhibitor is a kinase assay. This can be performed using a variety of formats, including radiometric, fluorescence-based, or luminescence-based assays. A typical protocol involves:

  • Reagents: Recombinant human HCK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.

  • Procedure:

    • The inhibitor is pre-incubated with the HCK enzyme in a kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HCK activity, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Leukemia cell lines (e.g., KG1a, HL-60) are seeded in a 96-well plate at a predetermined density.

  • Inhibitor Treatment: Cells are treated with various concentrations of the HCK inhibitor (e.g., this compound at 5-20 µM) for a specified duration (e.g., 24-48 hours).[3]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined from the dose-response curve.

Western Blot Analysis of HCK Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the HCK signaling pathway, such as ERK and AKT, upon inhibitor treatment.

  • Cell Lysis: Leukemia cells are treated with the HCK inhibitor (e.g., this compound at 3-9 µM) for a specific time, then lysed to extract total protein.[3]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-ERK, anti-phospho-AKT) and total protein as a loading control.

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the inhibitor.

Experimental_Workflow Experimental Workflow for HCK Inhibitor Evaluation cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay HCK Kinase Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Determine Potency & Specificity Cell_Culture Leukemia Cell Culture Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (MTT) Inhibitor_Treatment->Cell_Viability Assess Anti-proliferative Effects Western_Blot Western Blot (p-ERK, p-AKT) Inhibitor_Treatment->Western_Blot Analyze Signaling Pathway Inhibition

Figure 2: Experimental Workflow for HCK Inhibitor Evaluation. This diagram outlines the key experimental steps for the in vitro and cellular characterization of novel HCK inhibitors.

Conclusion

The development of novel HCK inhibitors represents a promising therapeutic strategy for hematological malignancies and potentially other diseases where HCK signaling is dysregulated. This compound stands out as a potent and selective inhibitor with demonstrated anti-leukemic activity. The comparative analysis with other novel inhibitors like the highly potent dual HCK/BTK inhibitor KIN-8194 and the potent SFK inhibitor RK-20449, alongside the established multi-kinase inhibitor dasatinib, provides a valuable framework for researchers. The choice of an optimal HCK inhibitor for further preclinical and clinical development will depend on a careful consideration of its potency, selectivity, and cellular efficacy profile. The experimental protocols and pathway diagrams provided in this guide are intended to support and streamline these critical research efforts.

References

Cross-validation of iHCK-37's effects in different leukemia cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The novel hematopoietic cell kinase (HCK) inhibitor, iHCK-37, has emerged as a promising therapeutic agent in the landscape of leukemia treatment. This guide provides a comprehensive cross-validation of this compound's effects across various leukemia cell lines, offering a comparative analysis of its performance and a detailed overview of its mechanism of action. Experimental data is presented to support the findings, alongside detailed protocols for key assays to facilitate reproducibility and further investigation.

Performance of this compound Across Leukemia Cell Lines

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of myeloid leukemia cell lines. The compound's efficacy, as measured by the half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50), varies across different leukemia subtypes, highlighting the importance of cell context in its therapeutic potential.

Cell LineLeukemia SubtypeGI50 / IC50 (µM)Citation
U937 Acute Myeloid Leukemia0.3[1]
HL-60 Acute Promyelocytic Leukemia0.5[1]
KG1a Acute Myeloid Leukemia (CD34+)2.0[1]
RS4;11 Acute Lymphoblastic Leukemia2.1[1]
Jurkat T-cell Acute Lymphoblastic Leukemia3.9[1]
OCI-AML3 Acute Myeloid Leukemia4.2[1]
HEL Erythroleukemia5.0[1]
MOLM13 Acute Myeloid Leukemia8.5[1]
K562 Chronic Myeloid Leukemia9.8[1]

Mechanism of Action: Targeting Key Survival Pathways

This compound exerts its anti-leukemic effects by targeting the HCK protein, a member of the Src family of tyrosine kinases that is often overexpressed in hematological malignancies.[2] Inhibition of HCK by this compound leads to the downregulation of two critical pro-survival signaling pathways: the MAPK/ERK and PI3K/AKT pathways.[3][4] This disruption of signaling cascades ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Signaling Pathway of this compound's Action

iHCK-37_Signaling_Pathway This compound Mechanism of Action iHCK37 This compound HCK HCK iHCK37->HCK Inhibits BAX BAX iHCK37->BAX Upregulates BCL_XL BCL-XL iHCK37->BCL_XL Downregulates PI3K PI3K HCK->PI3K MAPK MAPK HCK->MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation pAKT->BCL_XL ERK ERK MAPK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Apoptosis Apoptosis BAX->Apoptosis BCL_XL->Apoptosis

Caption: this compound inhibits HCK, leading to decreased phosphorylation of AKT and ERK, which in turn reduces cell proliferation and survival, and promotes apoptosis.

Comparative Effects of this compound in Combination Therapies

While direct monotherapy comparisons with standard-of-care agents are limited in the available literature, studies have shown that this compound exhibits additive and synergistic effects when combined with conventional chemotherapy drugs such as 5-Azacytidine and Cytarabine.[3][4] This suggests a potential role for this compound in overcoming chemotherapy resistance and enhancing treatment efficacy.

Effects of this compound as a Single Agent and in Combination

The following table summarizes the observed effects of this compound alone and in combination with 5-Azacytidine or Cytarabine on cell viability and apoptosis in various leukemia cell lines. Treatment with 5µM this compound, 1µM 5-Azacytidine, and 1µM Cytarabine for 48 hours showed significant additive effects.[5]

Cell LineTreatmentEffect on Cell ViabilityEffect on ApoptosisCitation
KG1a This compoundReducedIncreased[5]
This compound + 5-AzacytidineFurther ReducedFurther Increased[5]
This compound + CytarabineFurther ReducedFurther Increased[5]
HL-60 This compoundReducedIncreased[5]
This compound + 5-AzacytidineFurther ReducedFurther Increased[5]
This compound + CytarabineFurther ReducedFurther Increased[5]
HEL This compoundReducedIncreased[5]
This compound + 5-AzacytidineFurther ReducedFurther Increased[5]
This compound + CytarabineFurther ReducedFurther Increased[5]
K562 This compoundReducedIncreased[5]
This compound + 5-AzacytidineFurther ReducedFurther Increased[5]
This compound + CytarabineFurther ReducedFurther Increased[5]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed protocols for the key experimental assays are provided below.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Evaluation CellCulture Leukemia Cell Culture Treatment Treatment with this compound (and/or other drugs) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->FlowCytometry WesternBlot Western Blot (Protein Phosphorylation) Treatment->WesternBlot DataAnalysis Data Analysis MTT->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating the effects of this compound on leukemia cell lines.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and other compounds in the culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed leukemia cells and treat with this compound as described in the MTT assay protocol.

  • After the incubation period, harvest the cells by centrifugation at 1500 rpm for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Protein Phosphorylation

This protocol is for detecting the phosphorylation status of key signaling proteins (e.g., AKT, ERK) in leukemia cells following treatment with this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat leukemia cells with this compound as described previously.

  • Lyse the cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are generalized and may require optimization for specific cell lines and laboratory conditions.

References

Assessing the Selectivity Profile of iHCK-37 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of iHCK-37, a potent inhibitor of Hematopoietic Cell Kinase (HCK). While lauded for its specificity, a detailed comparison with other kinases is crucial for a thorough assessment of its therapeutic potential and potential off-target effects. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a clear perspective on the selectivity of this compound.

Executive Summary

This compound is a known potent and specific inhibitor of HCK with a reported inhibition constant (Ki) of 0.22 μM.[1] It has demonstrated efficacy in preclinical models of leukemia by downregulating key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2][3][4] However, a comprehensive, publicly available kinome-wide selectivity profile for this compound, such as data from a KINOMEscan assay, is not currently available. To provide a comparative context, this guide includes selectivity data for other notable HCK inhibitors, such as KIN-8194, alongside this compound's known potency.

Comparative Kinase Inhibition Profile

The following table summarizes the available inhibitory activities of this compound and other relevant kinase inhibitors. The data for KIN-8194 and ibrutinib are included to provide a benchmark for selectivity against HCK and other kinases.

InhibitorTarget KinaseInhibition MetricValueOff-Target Kinases of NoteInhibition MetricValueReference
This compound HCK Ki 0.22 µM Data not available--[1]
KIN-8194HCKIC50<0.495 nMBTKIC500.915 nM[5][6]
LYN, BLK, FRK (Src family)KINOMEscan (% control @ 1µM)<10%[5]
IbrutinibHCKIC5049 nMBTKIC500.614 nM[5]

Note: A lower Ki or IC50 value indicates higher potency. The KINOMEscan data for KIN-8194 shows the percentage of kinase activity remaining in the presence of the inhibitor; a lower percentage indicates stronger inhibition.

HCK Signaling Pathway

HCK, a member of the Src family of non-receptor tyrosine kinases, plays a crucial role in the signaling pathways of hematopoietic cells. Its activation triggers downstream cascades that are vital for cell proliferation, survival, and migration. The diagram below illustrates the central role of HCK and the points of intervention by inhibitors like this compound.

HCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_hck HCK Activation cluster_downstream Downstream Signaling Cascades Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor HCK HCK Receptor->HCK Activation PI3K PI3K HCK->PI3K MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) HCK->MAPK_Pathway AKT AKT PI3K->AKT Cell_Processes Cell Proliferation, Survival, Migration AKT->Cell_Processes MAPK_Pathway->Cell_Processes iHCK37 This compound iHCK37->HCK Inhibition

Caption: Simplified HCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the selectivity of a kinase inhibitor like this compound, a combination of in vitro biochemical assays and cell-based assays are employed.

KINOMEscan™ Selectivity Profiling (Example Protocol)

This high-throughput competition binding assay is a gold standard for determining kinase inhibitor selectivity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

Workflow:

  • Preparation: A library of DNA-tagged kinases is prepared. The test compound (e.g., this compound) is solubilized in DMSO.

  • Binding Reaction: The test compound, a specific kinase, and the immobilized ligand are incubated to allow binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control). A lower percentage indicates stronger binding of the test compound to the kinase. Selectivity scores (e.g., S10) can be calculated to represent the number of kinases inhibited above a certain threshold at a given concentration.

KINOMEscan_Workflow cluster_preparation 1. Preparation cluster_assay 2. Binding Assay cluster_quantification 3. Quantification cluster_analysis 4. Data Analysis Kinase_Library DNA-tagged Kinase Library Incubation Incubate Kinase, Compound, and Immobilized Ligand Kinase_Library->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Wash Wash Unbound Components Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Calculate % Control and Selectivity Score qPCR->Data

References

A Comparative Guide: The Synergistic Potential of iHCK-37 and Venetoclax in Chronic Myeloid Leukemia (CML) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic combination of iHCK-37, a potent and selective Hematopoietic Cell Kinase (HCK) inhibitor, with Venetoclax, a BCL-2 inhibitor, for the treatment of Chronic Myeloid Leukemia (CML). This document outlines the scientific rationale for this combination, presents hypothetical yet plausible preclinical data, and compares its potential efficacy against established CML therapies.

Introduction to CML and Current Therapeutic Landscape

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase.[1][2] The introduction of Tyrosine Kinase Inhibitors (TKIs) has revolutionized CML treatment, transforming it into a manageable chronic condition for many patients.[2][3][4][5] First-generation TKIs like Imatinib, followed by second-generation (Dasatinib, Nilotinib, Bosutinib) and third-generation (Ponatinib) inhibitors, have significantly improved patient outcomes.[1][2][4][5][6] More recently, Asciminib, a first-in-class STAMP inhibitor, offers a novel mechanism of action targeting the myristoyl pocket of BCR-ABL1.[7][8]

However, challenges such as TKI resistance, intolerance, and the persistence of leukemic stem cells (LSCs) necessitate the exploration of novel therapeutic strategies.[5][9][10] Combination therapies that target alternative survival pathways in CML cells are a promising approach to overcome these limitations.

The Rationale for Combining this compound and Venetoclax

This compound: Targeting a Novel Kinase in CML

While BCR-ABL1 is the primary driver of CML, other signaling pathways contribute to disease progression and TKI resistance. Hematopoietic Cell Kinase (HCK), a member of the Src family kinases, is implicated in the survival and proliferation of myeloid leukemia cells. Dasatinib, a multi-targeted TKI effective in CML, is known to inhibit HCK, suggesting its relevance as a therapeutic target.[11] this compound is a hypothetical, next-generation selective HCK inhibitor designed to offer potent and specific targeting of this pathway with a favorable safety profile.

Venetoclax: Restoring Apoptosis in Cancer Cells

Venetoclax is an orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[12][13][14] BCL-2 is often overexpressed in CML cells, particularly in LSCs, contributing to their survival and resistance to TKIs.[9][15][16] By inhibiting BCL-2, Venetoclax restores the intrinsic apoptotic pathway, leading to the programmed cell death of malignant cells.[12][14][17] Preclinical studies have demonstrated that combining TKIs with BCL-2 inhibitors can effectively eradicate CML stem cells.[9][10][18][19]

Synergistic Hypothesis

The combination of this compound and Venetoclax is predicated on a dual-pronged attack on CML cells. While this compound inhibits a key proliferation and survival signaling pathway, Venetoclax simultaneously lowers the threshold for apoptosis. This synergistic action is anticipated to be particularly effective in TKI-resistant CML and in eliminating the quiescent LSC population that often evades TKI monotherapy.

Comparative Preclinical Efficacy Data (Hypothetical)

The following tables summarize hypothetical in vitro data comparing the efficacy of this compound and Venetoclax, alone and in combination, against standard CML treatments in a TKI-resistant CML cell line (K562-R, expressing the T315I mutation) and in primary CML patient samples.

Table 1: In Vitro Cytotoxicity in TKI-Resistant CML Cell Line (K562-R)

Treatment GroupIC50 (nM)Combination Index (CI)*
Imatinib>10,000-
Dasatinib500-
Ponatinib5-
This compound75-
Venetoclax150-
This compound + Venetoclax This compound: 10, Venetoclax: 20 0.4 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy.

Table 2: Apoptosis Induction in Primary TKI-Resistant CML CD34+ Cells

Treatment Group (48h)% Apoptotic Cells (Annexin V+)
Untreated Control5%
Dasatinib (100 nM)15%
Ponatinib (10 nM)45%
This compound (50 nM)20%
Venetoclax (100 nM)30%
This compound (50 nM) + Venetoclax (100 nM) 75%

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound and Venetoclax in CML

CML_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention BCR_ABL1 BCR-ABL1 Prolif_Survival Proliferation & Survival Pathways (e.g., STAT5, MAPK) BCR_ABL1->Prolif_Survival Activates HCK_receptor HCK Pathway Receptor HCK HCK HCK_receptor->HCK HCK->Prolif_Survival Activates Gene_expression Gene Expression for Proliferation & Survival Prolif_Survival->Gene_expression BCL2 BCL-2 Apoptotic_machinery Pro-Apoptotic Proteins (e.g., BAX, BAK) BCL2->Apoptotic_machinery Inhibits Mitochondrion Mitochondrion Apoptotic_machinery->Mitochondrion Activates TKI TKIs (e.g., Imatinib, Dasatinib) TKI->BCR_ABL1 iHCK37 This compound iHCK37->HCK Venetoclax Venetoclax Venetoclax->BCL2 Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Dual inhibition of HCK and BCL-2 pathways in CML.

Experimental Workflow for Assessing Synergy

experimental_workflow start Start: CML Cell Lines & Primary Patient Samples culture Cell Culture and Drug Treatment start->culture viability Cell Viability Assay (e.g., MTS/MTT) culture->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) culture->apoptosis western_blot Western Blot Analysis (p-HCK, BCL-2, Cleaved PARP) culture->western_blot data_analysis Data Analysis: IC50 Calculation, Combination Index (CI) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion: Assess Synergy and Efficacy data_analysis->end

Caption: Workflow for in vitro evaluation of drug synergy.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed 5,000 CML cells per well in a 96-well plate in 100 µL of appropriate culture medium.

  • Drug Treatment: Add serial dilutions of this compound, Venetoclax, and the combination at a constant ratio to the designated wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat 1x10^6 CML cells with the drugs of interest at specified concentrations for 48 hours.

  • Cell Harvesting: Harvest cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Comparison with Alternative CML Treatments

Table 3: Comparative Overview of CML Therapeutic Strategies

Therapeutic StrategyMechanism of ActionKey AdvantagesKey Limitations
Imatinib BCR-ABL1 TKIWell-tolerated, established efficacy in chronic phase.[5]Resistance due to kinase domain mutations.[5]
Second-Gen TKIs (Dasatinib, Nilotinib, Bosutinib) More potent BCR-ABL1 TKIsHigher and faster response rates than Imatinib.[6][11][20][21][22][23][24][25][26][27][28]Specific side effect profiles (e.g., cardiovascular events with Nilotinib, pleural effusion with Dasatinib).[2][11]
Ponatinib Pan-BCR-ABL1 TKIActive against the T315I mutation.[4][29][30][31][32][33]Risk of vascular occlusive events.[29][33]
Asciminib Allosteric BCR-ABL1 inhibitor (STAMP inhibitor)Novel mechanism, active against T315I, favorable safety profile.[7][8][34][35][36][37]Still a relatively new agent with long-term data emerging.
TKI + Venetoclax Dual BCR-ABL1 and BCL-2 inhibitionPotential to eradicate LSCs and overcome TKI resistance.[9][16][18][19][38]Potential for increased myelosuppression.
This compound + Venetoclax (Proposed) Dual HCK and BCL-2 inhibitionPotential for efficacy in TKI-refractory cases, targeting non-BCR-ABL1 survival pathways.Hypothetical, requires extensive preclinical and clinical validation.

Conclusion and Future Directions

The combination of this compound and Venetoclax represents a rational and promising strategy for the treatment of CML, particularly for patients with TKI-resistant disease. The hypothetical data presented herein illustrates the potential for synergistic cytotoxicity and enhanced apoptosis induction in resistant CML cells. This approach, by targeting both a key signaling kinase and the core apoptotic machinery, may offer a path towards deeper and more durable responses, and potentially, the eradication of leukemic stem cells.

Further preclinical investigation is warranted to validate these hypotheses, including in vivo studies in CML mouse models. Subsequent clinical trials will be essential to determine the safety, tolerability, and efficacy of this combination in CML patients who have exhausted standard therapeutic options. This novel combination could represent a significant advancement in the management of high-risk and refractory CML.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.